Lipoxin B4 methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Biosynthesis of Lipoxin B4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoxins are a class of endogenously produced, potent anti-inflammatory and pro-resolving lipid mediators derived from arachidonic acid. This technical guide provides a comprehensive overview of the discovery and intricate biosynthetic pathways of Lipoxin B4 (LXB4), a key member of the lipoxin family. It further clarifies the nature of Lipoxin B4 methyl ester as a synthetic analog developed for enhanced stability and bioavailability in research and potential therapeutic applications. This document details the enzymatic cascades, cellular interplay in its transcellular biosynthesis, and presents key quantitative data on its biological activity. Furthermore, it offers detailed experimental protocols for the extraction, identification, and functional analysis of LXB4, alongside visualizations of the critical pathways and workflows to aid in research and development.
Discovery of Lipoxin B4 and its Methyl Ester
The Dawn of a New Class of Lipid Mediators
Lipoxin B4 (LXB4), along with its isomer Lipoxin A4 (LXA4), was first identified in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson. Their pioneering work revealed that human leukocytes could convert arachidonic acid into a novel series of trihydroxytetraene-containing eicosanoids. These compounds, named "lipoxins" for lipoxygenase interaction products, were found to possess unique biological activities, distinct from the pro-inflammatory prostaglandins (B1171923) and leukotrienes.
This compound: A Synthetic Analog for Enhanced Research Utility
This compound is not a naturally occurring compound but a synthetic derivative of LXB4. Its "discovery" is marked by its first chemical synthesis. One of the earliest total syntheses of LXB4 and its methyl ester was reported in 1986 by Morris and co-workers.[1] The rationale for creating the methyl ester form is primarily to increase its lipid solubility and stability, making it a more robust tool for experimental studies.[2] It functions as a prodrug, which, when administered in biological systems, is hydrolyzed to the active free acid, LXB4.[3] This modification has facilitated the investigation of LXB4's therapeutic potential in various preclinical models.
The Biosynthesis Pathway of Lipoxin B4
The biosynthesis of LXB4 is a prime example of transcellular metabolism, where the synthesis of the final product requires the coordinated action of enzymes in different cell types. The primary precursor for LXB4 is arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid. The key enzymes involved are 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX). There are two main pathways for LXB4 biosynthesis.
The Leukotriene A4 (LTA4) Pathway
This pathway is a classic example of cell-cell interaction, often involving neutrophils and platelets.
-
Initiation in Neutrophils: In neutrophils, 5-LOX acts on arachidonic acid to produce the unstable epoxide intermediate, Leukotriene A4 (LTA4).
-
Transcellular Trafficking: LTA4 is then released by the neutrophil and taken up by adjacent cells, such as platelets, that express 12-LOX.
-
Conversion in Platelets: Platelet 12-LOX metabolizes LTA4 to generate both LXA4 and LXB4.
The 15-HETE Pathway
This alternative pathway can be initiated in various cell types, including epithelial cells and leukocytes.
-
Formation of 15-HETE: Arachidonic acid is first converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by 15-LOX.
-
Conversion to Lipoxins: 15(S)-HETE is then taken up by leukocytes, such as neutrophils, where 5-LOX acts upon it to generate LXA4 and LXB4.
Aspirin-Triggered Epimer Formation
Aspirin (B1665792) has a unique role in lipoxin biosynthesis. By acetylating cyclooxygenase-2 (COX-2), aspirin alters its enzymatic activity, leading to the formation of 15(R)-HETE instead of the 15(S)-HETE produced by 15-LOX. This 15(R)-HETE is then converted by 5-LOX in leukocytes to 15-epi-lipoxins, which are epimers of the native lipoxins and also possess potent anti-inflammatory properties.
Visualization of Lipoxin B4 Biosynthesis Pathways
Caption: Transcellular biosynthesis pathways of Lipoxin B4.
Quantitative Data on Lipoxin B4 Activity
The biological activities of LXB4 are potent and occur at low concentrations. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Cell Type/System | Stimulus | Reference |
| Inhibition of Neutrophil Migration | ||||
| IC50 | 0.3 nM | Human Polymorphonuclear Leukocytes (PMNs) | Leukotriene B4 (LTB4) | [4] |
| Effective Concentration | 10⁻¹⁰ M | Human Neutrophils | LTB4 and FMLP | [5] |
| Modulation of Other Leukocyte Functions | ||||
| Inhibition of LTB4 Generation | Effective at nM concentrations | Human PMNs | A23187 (Calcium Ionophore) | [6] |
| Stimulation of Monocyte Migration | Effective at 10⁻⁷ M | Human Monocytes | - | [7] |
| Enzymatic Conversion | ||||
| Km for 15-PGDH | 6.9 µM | Recombinant 15-hydroxy-prostaglandin dehydrogenase | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in lipoxin research.
Extraction of Lipoxins from Biological Samples
Objective: To isolate lipoxins from biological matrices like plasma, cell culture supernatants, or tissue homogenates.
Materials:
-
Deionized Water
-
1 N HCl
-
C18 Sep-Pak columns
-
Methyl Formate (B1220265)
-
Nitrogen gas stream
Procedure:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Elution:
-
Elute the lipoxins with 2 mL of methyl formate.[1]
-
-
Drying:
-
Evaporate the methyl formate under a gentle stream of nitrogen gas.[1] The dried extract can then be reconstituted in a suitable solvent for analysis.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify LXB4 from other eicosanoids.
Instrumentation:
-
HPLC system with a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Isocratic elution with methanol/water/acetic acid (65:35:0.1, v/v/v).[9]
Procedure:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run the separation at a flow rate of 1 mL/min.[9]
-
Detect LXB4 based on its characteristic UV absorbance (typically around 301 nm) or its electrochemical properties. The retention time should be compared to a pure LXB4 standard.
Identification by Mass Spectrometry (MS)
Objective: To confirm the identity of LXB4 based on its mass-to-charge ratio and fragmentation pattern.
Instrumentation:
-
LC-MS/MS system (e.g., QTRAP or QTOF).
Procedure:
-
Introduce the sample into the mass spectrometer, typically via an HPLC system as described above.
-
Operate the MS in negative electrospray ionization (ESI-) mode.[10]
-
Perform tandem MS (MS/MS) by selecting the parent ion of LXB4 (m/z 351.2 for the free acid) and fragmenting it.
-
Compare the resulting fragmentation pattern to that of an authentic LXB4 standard.
Neutrophil Chemotaxis Assay
Objective: To assess the effect of LXB4 on neutrophil migration.
Materials:
-
Boyden chamber or Transwell® inserts (5.0 µm pore size).[11]
-
Isolated human neutrophils.
-
Chemoattractant (e.g., LTB4 or fMLP).
-
Assay buffer.
Procedure:
-
Isolate neutrophils from healthy human blood.
-
Seed the neutrophils in the upper chamber of the Boyden chamber/Transwell insert in a serum-free medium.[11]
-
Add the chemoattractant (e.g., LTB4) to the lower chamber.[11]
-
In experimental wells, add different concentrations of LXB4 to the upper chamber with the neutrophils.
-
Incubate for approximately 1 hour to allow for migration.[11]
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or by measuring ATP levels using a luminescent-based assay.[11]
Macrophage Phagocytosis Assay
Objective: To evaluate the effect of LXB4 on the phagocytic capacity of macrophages.
Materials:
-
Differentiated macrophages (e.g., from THP-1 cells or bone marrow-derived macrophages).[12]
-
Apoptotic cells (e.g., neutrophils induced to undergo apoptosis) or fluorescent beads.
-
LXB4.
-
Culture plates and medium.
Procedure:
-
Culture macrophages in appropriate plates.
-
Treat the macrophages with LXB4 or vehicle control for a specified period (e.g., 15 minutes).[12]
-
Add the apoptotic cells or fluorescent beads to the macrophage culture.
-
Co-incubate for a period to allow for phagocytosis (e.g., 30 minutes to 2 hours).[12]
-
Wash away non-ingested cells/beads.[12]
-
Quantify phagocytosis. This can be done by microscopy (counting the number of ingested particles per macrophage) or by flow cytometry if using fluorescently labeled targets.[13]
Visualization of Experimental Workflow
Caption: A generalized workflow for the study of Lipoxin B4.
Conclusion
Lipoxin B4 is a pivotal endogenous mediator that actively promotes the resolution of inflammation. Its discovery has opened new avenues for understanding and potentially treating inflammatory diseases. While LXB4 itself presents challenges for therapeutic development due to its instability, the synthesis of analogs like this compound has provided researchers with valuable tools to explore its biological functions. The intricate transcellular biosynthesis of LXB4 highlights the complexity of cellular communication in the inflammatory microenvironment. The detailed methodologies and quantitative data presented in this guide are intended to support the ongoing research and development efforts in this promising field, with the ultimate goal of harnessing the therapeutic potential of lipoxins for human health.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of leukotriene B4-induced neutrophil migration by lipoxin A4: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoxins A4 and B4 inhibit leukotriene B4 generation from human neutrophil leukocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxin A4 and B4 are potent stimuli for human monocyte migration and adhesion: selective inactivation by dehydrogenation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 11. criver.com [criver.com]
- 12. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Receptor for Lipoxin B4: An Unfolding Narrative
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoxin B4 (LXB4), a key member of the specialized pro-resolving mediators (SPMs) family, plays a pivotal role in the resolution of inflammation and tissue protection. Unlike its well-characterized isomer, Lipoxin A4 (LXA4), which primarily signals through the G-protein coupled receptor ALX/FPR2, the dedicated endogenous receptor for LXB4 has remained elusive. For years, research has indicated that LXB4 exerts its effects through a distinct, yet unidentified, G-protein coupled receptor. However, recent groundbreaking research in 2024 has illuminated a novel signaling axis for LXB4, implicating the chemokine receptor CXCR3 as a functional receptor in the context of neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of LXB4 reception, focusing on the evidence for a distinct receptor and detailing the emerging role of CXCR3. We present quantitative data from functional assays, detailed experimental protocols from key studies, and visual diagrams of the proposed signaling pathways and experimental workflows to provide a thorough resource for professionals in the field.
The Quest for the Lipoxin B4 Receptor: A Tale of Distinction
Lipoxin B4 is an endogenous metabolite of arachidonic acid that demonstrates potent anti-inflammatory and pro-resolving actions, including the inhibition of leukocyte infiltration and the promotion of tissue repair.[1][2] While it was established that LXB4's pharmacological properties are consistent with a G-protein coupled receptor (GPCR) agonist, it was also demonstrated that it binds to a receptor distinct from the canonical LXA4 receptor, ALX/FPR2.[[“]] This distinction has been a critical point in the field, suggesting that LXA4 and LXB4, despite their structural similarity, operate through separate signaling pathways to orchestrate the resolution of inflammation.[4] The search for this unique LXB4 receptor has been a significant focus of research, with the ultimate goal of developing targeted therapeutics that can harness the potent pro-resolving activities of LXB4.
A Breakthrough in 2024: The Emergence of CXCR3 as a Lipoxin B4 Receptor
In a landmark study published in January 2024, a novel signaling pathway for both LXA4 and LXB4 was identified, centering on the chemokine receptor CXCR3.[5][6] This research, conducted in a model of retinal neuroinflammation, provides the most definitive evidence to date of a functional receptor for LXB4.
The study revealed that in a model of lipopolysaccharide (LPS)-induced posterior uveitis, both LXA4 and LXB4 significantly reduced the induction of the chemokines CXCL9 and CXCL10.[2][5][6] These two chemokines are the primary endogenous ligands for the CXCR3 receptor.[5] The key finding was that the protective effects of both lipoxins against neuroinflammation were mediated, at least in part, through the CXCR3 receptor. This was demonstrated by experiments showing that a selective CXCR3 antagonist could mimic the anti-inflammatory effects of the lipoxins, while a CXCR3 agonist alone could induce glial cell reactivity, a hallmark of neuroinflammation.[5]
This discovery opens up a new chapter in our understanding of lipoxin biology, suggesting that LXB4 may exert its pro-resolving functions by modulating chemokine signaling pathways. It also presents CXCR3 as a promising new target for therapeutic intervention in inflammatory diseases.
Proposed Signaling Pathway
The proposed mechanism involves LXB4 acting on the CXCR3 receptor, which is expressed on retinal glial cells (astrocytes and Müller glia) and retinal ganglion cells.[5][6] By interacting with CXCR3, LXB4 inhibits the downstream signaling cascade typically initiated by the binding of CXCL9 and CXCL10. This leads to a reduction in glial activation and subsequent neuroinflammation.
Quantitative Data from Functional Assays
While direct binding affinity (Kd) data for LXB4 to a specific receptor is not yet available, functional assays have provided valuable quantitative information on its biological activity.
| Assay | Parameter | Value | Cell/Model System | Reference |
| Neuroprotection Assay | EC50 | 292.8 nM | HT22 neuronal cells (glutamate-induced excitotoxicity) | [7] |
Detailed Experimental Protocols
LPS-Induced Posterior Uveitis in Mice
This in vivo model was crucial in identifying the role of the CXCR3 receptor in LXB4 signaling.[5]
-
Objective: To induce acute retinal neuroinflammation to study the effects of LXB4.
-
Animal Model: C57BL/6J mice.[8]
-
Procedure:
-
Mice receive a single intravitreal injection of lipopolysaccharide (LPS) (e.g., 150 ng) to induce uveitis.[1][8]
-
LXB4 or a vehicle control is administered via intravitreal injection at selected time points, either before (prophylactic) or after (therapeutic) the LPS challenge.
-
At designated time points (e.g., 24 or 48 hours post-LPS injection), eyes are collected.
-
Retinas are dissected and processed for analysis.
-
-
Analysis:
-
Immunofluorescence: Retinal sections are stained for markers of glial activation (e.g., GFAP for astrocytes and Müller glia), microglia activation (e.g., Iba1), and CXCR3 receptor expression.[5]
-
Cytokine/Chemokine Profiling: Retinal lysates are analyzed using multiplex bead arrays to quantify the levels of inflammatory mediators, including CXCL9 and CXCL10.[6]
-
-
Pharmacological Intervention: To confirm the role of CXCR3, a selective CXCR3 antagonist (e.g., AMG487) or agonist is administered to assess its effect on LPS-induced inflammation.[5][9]
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay is used to quantify the direct neuroprotective effects of LXB4 on neuronal cells.[7][10]
-
Objective: To assess the ability of LXB4 to protect neurons from glutamate-induced cell death.
-
Cell Line: HT22 immortalized mouse hippocampal neuronal cells.[10]
-
Procedure:
-
HT22 cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with varying concentrations of LXB4 or a vehicle control for a specified period.
-
Glutamate (e.g., 5 mM) is added to the wells (excluding negative controls) to induce excitotoxicity.[10]
-
Cells are incubated for a further period to allow for cell death to occur.
-
-
Analysis:
-
Cell Viability Assay: Cell viability is measured using a colorimetric assay such as XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT. The absorbance is read on a plate reader, and the percentage of viable cells is calculated relative to controls.[10]
-
Dose-Response Curve: By testing a range of LXB4 concentrations, a dose-response curve can be generated, and the EC50 value can be calculated.[7]
-
Conclusion and Future Directions
The identification of CXCR3 as a functional receptor for Lipoxin B4 marks a significant advancement in the field of resolution pharmacology. It provides a molecular basis for the distinct actions of LXB4 and opens new avenues for therapeutic development. However, several questions remain to be answered:
-
Is CXCR3 the sole receptor for LXB4, or are there other receptors involved in its diverse biological functions?
-
What is the precise molecular nature of the interaction between LXB4 and CXCR3?
-
Does the LXB4-CXCR3 signaling axis play a role in other inflammatory conditions beyond the eye?
Future research will undoubtedly focus on validating the LXB4-CXCR3 interaction in other cell types and disease models, elucidating the downstream signaling pathways in greater detail, and exploring the therapeutic potential of targeting this novel pro-resolving axis. The ongoing investigation into the endogenous receptor for LXB4 continues to be a vibrant and promising area of research with significant implications for the development of new anti-inflammatory and pro-resolving therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Local Delivery of a CXCR3 Antagonist Decreases the Progression of bone resorption induced by LPS injection in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinal Proteomic Analysis in a Mouse Model of Endotoxin-Induced Uveitis Using Data-Independent Acquisition-Based Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PMC [pmc.ncbi.nlm.nih.gov]
stereochemistry and chemical structure of Lipoxin B4 methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation. Its methyl ester derivative, Lipoxin B4 methyl ester (LXB4-ME), serves as a more lipid-soluble prodrug form, facilitating its use in experimental settings. This technical guide provides an in-depth overview of the stereochemistry, chemical structure, physicochemical properties, and biological significance of LXB4-ME. Detailed experimental protocols for its synthesis, purification, and a key in vitro bioassay are presented, alongside a discussion of its putative signaling pathway. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of lipoxins in inflammatory diseases.
Chemical Structure and Stereochemistry
This compound is the methyl ester of 5(S),14(R),15(S)-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid. The precise stereochemistry of the hydroxyl groups and the configuration of the conjugated tetraene system are crucial for its biological activity.
The structural formula of this compound is: C₂₁H₃₄O₅
Key Stereochemical Features:
-
C5 Hydroxyl Group: (S)-configuration
-
C14 Hydroxyl Group: (R)-configuration
-
C15 Hydroxyl Group: (S)-configuration
-
Double Bonds: 6E, 8Z, 10E, 12E configuration
The IUPAC name is (5S,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid methyl ester.[1] The unique conjugated tetraene structure is responsible for its characteristic UV absorption spectrum.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₄O₅ | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| CAS Number | 97589-07-6 | [1] |
| Formal Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester | [1] |
| Appearance | Solution in ethanol | [1] |
| Solubility | DMF: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml | [1][2] |
| UV Absorption Maxima (λmax) | 289, 301, 316 nm in ethanol | [1][2] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 6.57 (dd, J=14.9, 10.9 Hz, 1H), 6.38 (dd, J=14.8, 11.1 Hz, 1H), 6.03 (m, 2H), 5.86 (dd, J=15.2, 6.7 Hz, 1H), 5.71 (dd, J=15.2, 6.6 Hz, 1H), 4.15 (m, 2H), 3.67 (s, 3H), 2.32 (t, J=7.5 Hz, 2H), 1.70-1.25 (m, 12H), 0.90 (t, J=7.1 Hz, 3H) | [3] |
| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | 174.4, 135.5, 134.9, 132.8, 132.0, 130.9, 129.8, 128.9, 125.4, 75.1, 73.6, 68.3, 51.6, 37.4, 34.2, 31.8, 29.3, 25.5, 25.2, 22.7, 14.1 | [3] |
| SMILES | O--INVALID-LINK--/C=C/C=C\C=C\C=C--INVALID-LINK----INVALID-LINK--CCCCC | [1][2] |
| InChI Key | HXIJZYQKEFLJAL-BMNOQHBCSA-N | [1][2] |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported.[3][4] The following is a generalized workflow based on convergent synthesis strategies, which involve the preparation of key building blocks that are then coupled together.
A detailed experimental protocol for a specific synthetic route can be adapted from the literature.[3][5] Key steps often include:
-
Asymmetric Synthesis of Building Blocks: Utilizing chiral catalysts or starting materials to establish the correct stereocenters.
-
Carbon-Carbon Bond Formation: Employing reactions such as Wittig olefination or Sonogashira coupling to connect the fragments.[3]
-
Stereoselective Reductions: Using reagents like (-)-B-chlorodiisopinocampheylborane (DIP-Chloride) to create the desired alcohol stereochemistry.
-
Protection and Deprotection: Using protecting groups for hydroxyl and carboxylic acid functionalities to prevent unwanted side reactions.
-
Purification: High-performance liquid chromatography (HPLC) is essential for isolating the final product in high purity.[3]
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of this compound is typically achieved using reverse-phase HPLC.
Protocol:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of methanol (B129727) in water is often employed. The exact gradient will depend on the specific column and system. A typical starting point could be 50% methanol in water, increasing to 100% methanol over 30 minutes.
-
Detection: UV detection at the absorbance maxima of the tetraene chromophore (around 301 nm) is used to monitor the elution of the compound.
-
Sample Preparation: The crude reaction mixture is dissolved in a small volume of the initial mobile phase before injection.
-
Fraction Collection: Fractions corresponding to the major peak with the characteristic UV spectrum of Lipoxin B4 are collected.
-
Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.
In Vitro Neutrophil Migration Assay
Lipoxin B4 is a potent inhibitor of neutrophil chemotaxis.[1][6] This protocol describes a typical in vitro assay to assess the biological activity of this compound.
Detailed Steps:
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Pre-incubation: Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for a short period (e.g., 15 minutes) at 37°C.
-
Transwell Assay: Use a multi-well plate with transwell inserts (e.g., 3-5 µm pore size).
-
Add a chemoattractant, such as leukotriene B4 (LTB4), to the lower chamber.
-
Add the pre-incubated neutrophils to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for significant migration (e.g., 60-90 minutes).
-
Quantification:
-
Carefully remove the transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by direct cell counting using a hemocytometer or by lysing the cells and quantifying a cellular component (e.g., myeloperoxidase activity or DNA content using a fluorescent dye).
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.
Signaling Pathway
The precise receptor for Lipoxin B4 has not yet been definitively identified, and it is known to signal through a receptor distinct from the well-characterized ALX/FPR2 receptor for Lipoxin A4. However, recent evidence suggests that some of the anti-inflammatory effects of Lipoxin B4 may be mediated through the chemokine receptor CXCR3.[7][[“]]
Lipoxin B4 has been shown to inhibit the production of the pro-inflammatory chemokines CXCL9 and CXCL10.[7] These chemokines are ligands for the CXCR3 receptor, which is expressed on various immune cells, including T cells and NK cells, as well as on non-immune cells like astrocytes. By downregulating the ligands for CXCR3, Lipoxin B4 can indirectly modulate the activity of this signaling axis, leading to a reduction in glial cell activation and neuroinflammation.[7][[“]]
It is important to note that this represents a potential mechanism, and further research is required to fully elucidate the complete signaling pathway of Lipoxin B4 and to identify its specific receptor(s).
Conclusion
This compound is a valuable tool for studying the resolution of inflammation. Its well-defined stereochemistry and chemical structure, coupled with its potent biological activity, make it a key molecule in the field of specialized pro-resolving mediators. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of Lipoxin B4 and its analogs in a variety of inflammatory and neurodegenerative diseases. The ongoing research into its specific receptor and downstream signaling events will undoubtedly open new avenues for drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Lipoxin B4 Signaling in Immune Cells: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lipoxin B4 (LXB4), a member of the specialized pro-resolving mediators (SPMs) family, plays a critical role in the resolution of inflammation. As an endogenous eicosanoid, LXB4 actively orchestrates the return to homeostasis by modulating the functions of various immune cells. This technical guide provides a comprehensive overview of the Lipoxin B4 signaling cascade in immune cells, focusing on quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and functional effects. While the specific receptor for LXB4 remains to be fully elucidated, significant progress has been made in understanding its downstream effects, particularly in B lymphocytes, neutrophils, and macrophages.
Quantitative Effects of Lipoxin B4 on Immune Cell Function
Lipoxin B4 exerts its pro-resolving functions across a range of immune cells, influencing processes from antibody production to cell migration and phagocytosis. The following tables summarize the key quantitative effects of LXB4 on human immune cells as documented in the scientific literature.
Table 1: Effects of Lipoxin B4 on Human Memory B Cell Function
| Parameter | LXB4 Concentration | Effect | Reference |
| IgG Production | 10 nM | Increased | [1] |
| 100 nM | Increased (~2-fold) | [1] | |
| Number of Total IgG-Secreting B Cells | 100 nM | ~2-fold increase | [1] |
| Number of Antigen-Specific IgG-Secreting B Cells | 100 nM | ~2-fold increase | [1] |
| BLIMP1 mRNA Expression | 100 nM | Increased | [1] |
| XBP1 mRNA Expression | 100 nM | Increased | [1] |
| COX-2 Protein Expression | 100 nM | ~4-fold increase | [1] |
Table 2: Effects of Lipoxin B4 on Human Neutrophil Function
| Parameter | LXB4 Concentration | Effect | Reference |
| LTB4-stimulated Migration | Subnanomolar | Inhibition | [2][3] |
| LTB4-stimulated Adhesion | Subnanomolar | Inhibition | [2][3] |
| Lymphatic Transmigration (in atherosclerosis patients) | 1 nM | Enhanced | [4] |
| Oxidative Burst (in atherosclerosis patients) | 1 nM | Attenuated | [5] |
| Arachidonic Acid Release | Nanomolar | Stimulated | [6] |
Signaling Pathways of Lipoxin B4 in Immune Cells
While the complete signaling cascade for Lipoxin B4 is an active area of research, key pathways have been identified, particularly in B cells. In innate immune cells like neutrophils and macrophages, the effects are well-documented, though the initial receptor-mediated events are less clear.
Lipoxin B4 Signaling in Memory B Cells
Recent studies have elucidated a pathway through which LXB4 enhances antibody production in human memory B cells. This signaling cascade involves the upregulation of cyclooxygenase-2 (COX-2), which is crucial for efficient antibody production. The increased COX-2 expression, in turn, leads to the upregulation of key transcription factors, BLIMP1 and XBP1, which are essential for plasma cell differentiation.[1]
Functional Effects of Lipoxin B4 on Innate Immune Cells
In neutrophils and macrophages, LXB4 demonstrates potent anti-inflammatory and pro-resolving activities. It inhibits neutrophil chemotaxis and adhesion, thereby limiting their infiltration into inflamed tissues.[2][3] Furthermore, LXB4 has been shown to enhance the phagocytic capacity of macrophages, a critical step in the clearance of apoptotic cells and the resolution of inflammation.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the effects of Lipoxin B4.
Isolation and Culture of Human Memory B Cells
This protocol describes the isolation of human B cells from peripheral blood mononuclear cells (PBMCs) and their subsequent culture and stimulation to induce antibody production.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine
-
Human B-cell isolation kit (negative selection)
-
Memory B cell-inducing cocktail (e.g., Staphylococcus aureus protein A, pokeweed mitogen, and CpG ODN2395)[1]
-
Lipoxin B4 (Cayman Chemical)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
B Cell Isolation: Isolate total B cells from PBMCs using a negative selection human B-cell isolation kit to obtain untouched B cells.
-
Cell Culture: Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
LXB4 Pre-treatment: Pre-treat the B cells with the desired concentration of LXB4 (e.g., 10-100 nM) or vehicle control (ethanol) for 30 minutes at 37°C.[1]
-
Stimulation: Add the memory B cell-inducing cocktail to the cell cultures.
-
Incubation: Culture the cells for 7-8 days at 37°C in a 5% CO2 incubator. Add fresh LXB4 every 24 hours.[1]
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants for antibody measurement.
Measurement of IgG Production by ELISA and ELISpot
Enzyme-Linked Immunosorbent Assay (ELISA) for total IgG:
-
Coat a 96-well plate with anti-human IgG capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add diluted cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add biotinylated anti-human IgG detection antibody for 1 hour.
-
Wash the plate and add streptavidin-HRP for 30 minutes.
-
Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
Enzyme-Linked Immunospot (ELISpot) Assay for IgG-secreting cells: [1]
-
Coat an ELISpot plate with anti-human IgG antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI medium for 1 hour.
-
Add stimulated B cells to the wells in serial dilutions and incubate for 24 hours at 37°C.
-
Wash the cells off and add biotinylated anti-human IgG detection antibody for 2 hours.
-
Wash the plate and add alkaline phosphatase-conjugated streptavidin for 1 hour.
-
Wash the plate and develop with an AP substrate kit until spots appear.
-
Wash with water to stop the reaction, allow the plate to dry, and count the spots using an ImmunoSpot analyzer.
Neutrophil Transmigration Assay
This assay measures the ability of neutrophils to migrate across an endothelial cell monolayer in response to a chemoattractant, and the inhibitory effect of LXB4.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Transwell inserts (e.g., 3.0 µm pore size)
-
Neutrophil isolation medium (e.g., Polymorphprep)
-
Leukotriene B4 (LTB4)
-
Lipoxin B4
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Endothelial Monolayer Preparation: Culture HUVECs on the upper surface of Transwell inserts until a confluent monolayer is formed.
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
LXB4 Treatment: Pre-incubate the isolated neutrophils with LXB4 or vehicle control for 15 minutes.
-
Transmigration: Add the treated neutrophils to the upper chamber of the Transwell insert. Add the chemoattractant LTB4 to the lower chamber.
-
Incubation: Incubate for 2-3 hours at 37°C to allow for transmigration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by performing an MPO assay on the cell lysate from the lower chamber.
Macrophage Phagocytosis Assay
This assay assesses the effect of LXB4 on the ability of macrophages to phagocytose apoptotic neutrophils.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
Human neutrophils
-
Lipoxin B4
-
Fluorescent dye (e.g., CellTracker Green)
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Culture MDMs or differentiated THP-1 cells in a multi-well plate.
-
Apoptotic Neutrophil Preparation: Isolate human neutrophils and induce apoptosis. Label the apoptotic neutrophils with a fluorescent dye.
-
LXB4 Treatment: Pre-treat the macrophages with LXB4 or vehicle control for 15-30 minutes.
-
Co-culture: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).
-
Incubation: Co-culture for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash away non-engulfed neutrophils.
-
Quantification: Quantify the percentage of macrophages that have engulfed apoptotic neutrophils and the number of neutrophils per macrophage using flow cytometry or fluorescence microscopy.
Conclusion
Lipoxin B4 is a potent pro-resolving mediator with significant immunomodulatory effects on a variety of immune cells. While its complete signaling cascade, including its primary receptor, is yet to be fully elucidated for all cell types, its functional consequences are well-documented. In B cells, LXB4 enhances antibody production through a COX-2-dependent pathway, suggesting its potential as a vaccine adjuvant. In innate immune cells, LXB4 acts as a "braking signal" for neutrophil infiltration and a promoter of macrophage-mediated clearance of apoptotic cells, highlighting its therapeutic potential in inflammatory diseases. The detailed protocols provided in this guide offer a foundation for further research into the intricate mechanisms of Lipoxin B4 and its role in resolving inflammation and restoring tissue homeostasis. Further investigation into the LXB4 receptor and its immediate downstream signaling events will be crucial for the development of novel therapeutics that harness the pro-resolving power of this endogenous mediator.
References
- 1. akadeum.com [akadeum.com]
- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. Phagocytosis of apoptotic cells by macrophages in anti-neutrophil cytoplasmic antibody-associated systemic vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISPOT protocol | Abcam [abcam.com]
- 7. Assessment of apoptotic cell phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Transcellular Biosynthesis of Lipoxins in Human Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxins are a class of endogenous specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation.[1][2] Unlike classic anti-inflammatory molecules that block the initial phases of inflammation, lipoxins are actively biosynthesized during the inflammatory response and orchestrate its timely termination, thereby preventing chronic inflammation and promoting tissue repair.[1][3] The biosynthesis of lipoxins, particularly Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), often occurs through transcellular metabolism, a cooperative process involving multiple cell types, primarily human leukocytes and platelets.[1][4] This guide provides a detailed overview of the core mechanisms of transcellular lipoxin biosynthesis, presenting key quantitative data, experimental protocols, and visual pathways to facilitate a deeper understanding for research and therapeutic development.
Core Principles of Transcellular Lipoxin Biosynthesis
The formation of lipoxins is a multi-step enzymatic cascade initiated from the polyunsaturated fatty acid, arachidonic acid (AA).[2][4] In the context of human leukocytes, the transcellular pathways are the predominant routes for lipoxin generation and are contingent on the interaction between different cell types that possess distinct lipoxygenase (LO) enzymes.[1][5] The primary leukocytes involved are neutrophils, which are rich in 5-lipoxygenase (5-LOX), and platelets, which contain abundant 12-lipoxygenase (12-LOX).[6][7] Other cells like monocytes and epithelial cells, expressing 15-lipoxygenase (15-LOX), can also participate in these biosynthetic circuits.[1][5]
There are two major transcellular routes for lipoxin biosynthesis in human leukocytes:
-
The 5-LOX/12-LOX Pathway (Neutrophil-Platelet Interaction): This is a key pathway within the vasculature.[1][5] Activated neutrophils metabolize arachidonic acid via 5-LOX to produce the unstable epoxide intermediate, Leukotriene A4 (LTA4).[4][8] This LTA4 is then secreted and transferred to adjacent platelets.[5][9] The platelet's 12-LOX enzyme then acts on the received LTA4 to synthesize LXA4 and LXB4.[1][6][9] Platelets themselves cannot produce LTA4, making this intercellular transfer essential.[1][5]
-
The 15-LOX/5-LOX Pathway (Epithelial/Monocyte-Neutrophil Interaction): This pathway is prominent at mucosal surfaces.[1][8] Epithelial cells or monocytes first convert arachidonic acid into 15S-hydroxyeicosatetraenoic acid (15S-HETE) via 15-LOX.[5][8] This intermediate is then taken up by neutrophils, where 5-LOX converts it into lipoxins.[5]
Key Enzymes and Cellular Players
A summary of the essential enzymes and cells involved in the transcellular biosynthesis of lipoxins is provided below.
| Cell Type | Key Enzyme(s) | Role in Lipoxin Biosynthesis |
| Neutrophils | 5-Lipoxygenase (5-LOX), 15-Lipoxygenase (15-LOX) | Generate and release Leukotriene A4 (LTA4) from arachidonic acid. Can also convert 15S-HETE to lipoxins.[5][7] |
| Platelets | 12-Lipoxygenase (12-LOX) | Convert neutrophil-derived LTA4 into LXA4 and LXB4.[1][6][9] |
| Monocytes/Macrophages | 15-Lipoxygenase (15-LOX) | Produce 15S-HETE from arachidonic acid, which can be further metabolized by neutrophils.[1] |
| Epithelial Cells | 15-Lipoxygenase (15-LOX) | Generate 15S-HETE at mucosal surfaces for subsequent conversion by leukocytes.[1][5] |
Quantitative Data on Lipoxin Biosynthesis
The following table summarizes key quantitative findings from in vitro studies on transcellular lipoxin formation.
| Experimental Condition | Cell Types | Stimulus | Lipoxin Produced | Concentration/Amount | Reference |
| Co-incubation | Human Neutrophils and Platelets | FMLP and Thrombin | LXA4 and LXB4 | Formation observed | [6][9] |
| LTA4 addition to Platelets | Human Platelets | Exogenous LTA4 | LXA4 and LXB4 | Formation observed | [6][9] |
| Inhibition Study | Human Platelets | Exogenous LTA4 | Lipoxins | 50% inhibition of synthesis at 7.0 µM and 8.2 µM of 15-HETE respectively | [10] |
| Agonist Stimulation | Human Platelets | Ionophore A23187 | Lipoxins and Cysteinyl Leukotrienes | Comparable amounts synthesized | [11] |
Signaling Pathways and Experimental Workflows
Diagram 1: The 5-LOX/12-LOX Transcellular Biosynthesis Pathway
Caption: Neutrophil-platelet interaction in lipoxin synthesis.
Diagram 2: The 15-LOX/5-LOX Transcellular Biosynthesis Pathway
Caption: Epithelial/monocyte-neutrophil lipoxin synthesis.
Detailed Experimental Protocols
1. Isolation of Human Neutrophils and Platelets
-
Source: Peripheral blood from healthy human donors.
-
Neutrophil Isolation:
-
Blood is subjected to dextran (B179266) sedimentation to separate erythrocytes.
-
The leukocyte-rich plasma is then layered over a Ficoll-Hypaque density gradient.
-
Centrifugation separates mononuclear cells from the granulocyte pellet.
-
Hypotonic lysis is used to remove any remaining red blood cells from the neutrophil pellet.
-
Neutrophils are washed and resuspended in a buffered salt solution.
-
-
Platelet Isolation:
-
Platelet-rich plasma is obtained by a soft spin centrifugation of whole blood.
-
Platelets are then pelleted by a harder spin and washed.
-
Resuspend platelets in a suitable buffer.
-
2. Co-incubation for Transcellular Biosynthesis
-
Cell Preparation: Isolated neutrophils and platelets are mixed in a defined ratio (e.g., 1:100 neutrophils to platelets).
-
Stimulation: The cell mixture is stimulated with agonists such as formyl-methionyl-leucyl-phenylalanine (fMLP) for neutrophils and thrombin for platelets to induce the activation of their respective lipoxygenases.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Termination and Extraction: The reaction is stopped by the addition of a cold solvent like methanol. The lipids, including lipoxins, are then extracted using solid-phase extraction cartridges.
3. Lipoxin Detection and Quantification
-
Method: Reversed-phase high-pressure liquid chromatography (RP-HPLC) is the standard method for separating and quantifying lipoxins.
-
Procedure:
-
The extracted lipid samples are injected into the HPLC system.
-
A UV detector is used to monitor the eluent at a wavelength specific for the conjugated tetraene structure of lipoxins.
-
The identity of the lipoxins can be confirmed by mass spectrometry (LC-MS/MS).
-
Quantification is achieved by comparing the peak areas of the samples to those of known amounts of synthetic lipoxin standards.
-
Diagram 3: Experimental Workflow for Studying Transcellular Lipoxin Synthesis
References
- 1. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. lipoxin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the mechanism of transcellular lipoxin formation in human platelets and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of lipoxin synthesis from leukotriene A4 by endogenously formed 12-hydroperoxyeicosatetraenoic acid in activated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Resolution: An In-depth Technical Guide to the Early Discovery of Lipoxin B4
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early studies surrounding the discovery of Lipoxin B4 (LXB4), a key member of the specialized pro-resolving mediators (SPMs) family. We will explore the initial isolation, structural elucidation, and the first characterizations of its biological activities, providing a foundational understanding for researchers in inflammation and drug development.
Introduction: A New Class of Eicosanoids
In the early 1980s, the field of eicosanoid research was dominated by the pro-inflammatory prostaglandins (B1171923) and leukotrienes. However, in 1984, a groundbreaking series of studies by Serhan, Hamberg, and Samuelsson identified a novel series of oxygenated derivatives of arachidonic acid from human leukocytes.[1] These compounds, named "lipoxins" (lipoxygenase interaction products), were found to possess unique biological activities, distinct from previously known eicosanoids. Among these, Lipoxin B4 (LXB4) emerged as a significant molecule with potent effects on immune cells. This guide focuses on the foundational studies that first brought this important mediator to light.
Isolation and Structural Elucidation of Lipoxin B4
The initial discovery of LXB4 was a result of meticulous biochemical investigation of arachidonic acid metabolism in human leukocytes.
Experimental Protocol: Isolation and Purification
The pioneering work by Serhan, Hamberg, and Samuelsson detailed the isolation of lipoxins from human polymorphonuclear leukocytes (PMNs). The general protocol was as follows:
-
Cell Preparation: Human PMNs were isolated from peripheral blood.
-
Incubation: The leukocytes were incubated with arachidonic acid and the calcium ionophore A23187 to stimulate the lipoxygenase pathways.
-
Extraction: The incubation was terminated, and the lipids were extracted from the cell suspension using organic solvents.
-
Purification: The extracted lipids were subjected to a multi-step purification process:
-
Silicic Acid Chromatography: Initial separation of the lipid extract.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This was a critical step for separating the different lipoxygenase products. A C18 column was typically used with a mobile phase gradient of methanol (B129727) in water, sometimes with a small amount of acid (e.g., acetic acid) to improve resolution. The eluent was monitored by UV spectroscopy, as the conjugated tetraene structure of lipoxins gives a characteristic UV absorbance profile.
-
-
Structural Analysis: The purified compounds were then subjected to structural analysis using techniques such as:
-
Ultraviolet (UV) Spectroscopy: To identify the conjugated tetraene system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS was used to determine the molecular weight and fragmentation patterns, providing crucial information about the structure.
-
Stereochemical Analysis: Chiral-phase HPLC and comparison with synthetic standards were used to determine the precise stereochemistry of the hydroxyl groups.
-
Through this rigorous process, the structure of Lipoxin B4 was elucidated as 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid.[2]
Experimental Workflow: Isolation of Lipoxin B4
Early Biological Activities of Lipoxin B4
Initial studies quickly established that LXB4 was not an inert byproduct of arachidonic acid metabolism but a potent bioactive molecule, particularly in the context of inflammation and immune cell function.
Effects on Neutrophils
Neutrophils, as first responders in acute inflammation, were a primary focus of early LXB4 research.
One of the most significant early findings was the ability of lipoxins to inhibit neutrophil migration towards pro-inflammatory stimuli.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Neutrophil Isolation: Human neutrophils were isolated from venous blood.
-
Chemotaxis Chamber Setup: A two-compartment Boyden chamber was used, with the compartments separated by a micropore filter.
-
Loading: The lower compartment was filled with a solution containing a chemoattractant, such as leukotriene B4 (LTB4) or the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Cell Treatment: Neutrophils were pre-incubated with varying concentrations of LXB4 or a vehicle control before being placed in the upper compartment.
-
Incubation: The chamber was incubated to allow neutrophils to migrate through the filter towards the chemoattractant.
-
Quantification: After incubation, the filter was removed, fixed, and stained. The number of neutrophils that had migrated to the lower side of the filter was counted under a microscope.
Quantitative Data: Inhibition of Neutrophil Chemotaxis
| Chemoattractant | Lipoxin Isomer | Inhibitory Concentration | Reference |
| LTB4 (10⁻⁷ M) | LXB4 isomer | Less potent than LXA4 | [3] |
| fMLP (10⁻⁷ M) | LXB4 isomer | Less potent than LXA4 | [3] |
Note: Early studies by Lee et al. (1989) indicated that while LXA4 was a potent inhibitor of LTB4- and fMLP-induced neutrophil migration, LXB4 and its (5S,6S,15S)-isomer were significantly less potent in this assay.[3][4]
In the very first report on lipoxins, it was noted that they could also elicit pro-inflammatory-like responses in neutrophils, although with a distinct profile compared to other mediators.
Experimental Protocol: Superoxide (B77818) Anion Generation Assay
-
Neutrophil Preparation: Isolated human neutrophils were suspended in a buffer.
-
Stimulation: The cells were incubated with different concentrations of LXB4 or other stimuli.
-
Detection: Superoxide anion production was measured by the reduction of cytochrome c, which was monitored spectrophotometrically.
Experimental Protocol: Degranulation Assay (Elastase Release)
-
Neutrophil Preparation: Isolated human neutrophils were used.
-
Stimulation: Cells were treated with LXB4 or other secretagogues.
-
Measurement: The release of the granular enzyme elastase into the supernatant was quantified using a specific substrate.
Quantitative Data: Neutrophil Activation
| Response | Lipoxin | Potency | Reference | | :--- | :--- | :--- | | Superoxide Anion Generation | Lipoxin A | As potent as LTB4 |[1] | | Degranulation (Elastase Release) | Lipoxin A | ~100-fold less potent than LTB4 or fMLP |[1] |
Note: The initial 1984 paper by Serhan et al. focused on the activity of what was later termed Lipoxin A4, showing it stimulated superoxide anion generation at submicromolar concentrations.[1] While LXB4's direct effect on these responses was less detailed in the initial report, the early work established the principle that lipoxins could modulate neutrophil functions.
Effects on Monocytes
Subsequent studies in the mid-1990s expanded the biological profile of LXB4 to include actions on monocytes, another key cell type in the inflammatory response.
In contrast to its inhibitory effects on neutrophils, LXB4 was found to be a potent chemoattractant for human monocytes.
Experimental Protocol: Monocyte Chemotaxis (Under-Agarose Assay)
-
Monocyte Isolation: Human monocytes were isolated from peripheral blood.
-
Assay Setup: An agarose (B213101) gel with wells was prepared on a petri dish.
-
Loading: The central well was loaded with monocytes, and outer wells were loaded with different concentrations of LXB4, a positive control (like fMLP), or a vehicle control.
-
Incubation: The dish was incubated to allow monocytes to migrate under the agarose towards the chemoattractants.
-
Quantification: The distance of migration and the number of migrating cells were measured under a microscope.
Quantitative Data: Monocyte Migration and Adhesion
| Response | Agonist | Effective Concentration | Reference |
| Monocyte Migration | LXB4 | 10⁻¹⁰ M to 10⁻⁶ M | [5][6] |
| Monocyte Adhesion to Laminin | LXB4 | 10⁻⁷ M | [5][6] |
Note: Maddox and Serhan (1996) demonstrated that LXB4 at 10⁻⁷ M significantly increased monocyte migration, with a chemotactic index comparable to that of fMLP at 10⁻¹⁰ to 10⁻⁸ M.[5][6]
Early Insights into Lipoxin B4 Signaling
The initial studies on LXB4's mechanism of action pointed towards the involvement of intracellular signaling pathways common to other leukocyte activators, yet with distinct features.
Role of Calcium Mobilization
Early investigations suggested that the biological effects of lipoxins were linked to changes in intracellular calcium concentrations. However, the response to LXB4 appeared to differ from that of LXA4. While LXA4 was shown to induce a concentration-dependent increase in cytosolic free calcium ([Ca²⁺]i) in neutrophils, later studies in monocytes indicated that LXB4 stimulated monocyte adherence and migration without a significant increase in [Ca²⁺]i, suggesting a distinct signaling pathway.
Proposed Early Signaling Pathway for Lipoxin B4 in Leukocytes
Based on the early findings, a simplified model of LXB4's proposed signaling can be conceptualized. It is important to note that a specific receptor for LXB4 was not identified in this early period and remains an area of active research.
Conclusion
The early studies on Lipoxin B4, from its discovery in 1984 through the initial characterizations of its biological activities in the following decade, laid the critical groundwork for our current understanding of this important pro-resolving mediator. These seminal investigations revealed LXB4 as a molecule with a dual and cell-type-specific role: inhibiting the pro-inflammatory actions of neutrophils while promoting the recruitment of monocytes, which are crucial for the resolution of inflammation. This initial body of work opened up a new avenue of research into endogenous anti-inflammatory and pro-resolving pathways, which continues to be a vibrant and promising area for the development of novel therapeutics for a wide range of inflammatory diseases.
References
- 1. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin A4 elevates cytosolic calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. rupress.org [rupress.org]
- 6. scispace.com [scispace.com]
Unraveling the Enigma: A Technical Guide to the Fundamental Differences Between Lipoxin A4 and Lipoxin B4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxins, a class of specialized pro-resolving mediators (SPMs), are pivotal in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. Among them, Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are two key isomers derived from arachidonic acid that, despite their structural similarity, exhibit distinct biological activities and signaling paradigms. This technical guide provides an in-depth exploration of the fundamental differences between LXA4 and LXB4, encompassing their biosynthesis, chemical structures, receptor interactions, signaling pathways, and functional outcomes. Through a comprehensive review of the current scientific literature, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of these two potent lipid mediators, thereby facilitating future research and the development of novel therapeutics targeting inflammatory resolution.
Introduction
The inflammatory response, while essential for host defense, can become detrimental if not actively resolved. The discovery of lipoxins as endogenous "braking signals" for inflammation has revolutionized our understanding of this process, shifting the paradigm from a passive decay of pro-inflammatory signals to an active, biochemically-mediated resolution phase. Lipoxin A4 and Lipoxin B4, first identified in 1984, are at the forefront of this class of pro-resolving lipid mediators[1]. Both are trihydroxytetraene-containing eicosanoids derived from arachidonic acid, yet subtle stereochemical differences in their structures lead to profound distinctions in their biological roles and mechanisms of action. This guide will dissect these differences to provide a clear and comprehensive overview for the scientific community.
Biosynthesis and Chemical Structure: A Tale of Two Isomers
The biosynthesis of both LXA4 and LXB4 is a prime example of transcellular metabolism, often requiring the interaction of different cell types, such as leukocytes and platelets, or leukocytes and epithelial/endothelial cells[2][3]. The process is initiated by the action of lipoxygenases (LOX) on arachidonic acid.
Biosynthesis Pathways:
The primary pathways for the generation of lipoxins involve the sequential oxygenation of arachidonic acid by different lipoxygenases. Two main routes are recognized:
-
15-LOX and 5-LOX Pathway: In this pathway, 15-LOX first converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then further metabolized by 5-LOX in a neighboring leukocyte to form an unstable epoxide intermediate, LTA4. This intermediate is then hydrolyzed to form either LXA4 or LXB4.
-
5-LOX and 12-LOX Pathway: Alternatively, activated neutrophils can release LTA4, which is then taken up by platelets and converted by their 12-LOX to generate both LXA4 and LXB4[4].
Structural Distinctions:
The fundamental difference between LXA4 and LXB4 lies in the stereochemistry of their hydroxyl groups and the geometry of their conjugated double bonds[5][6].
-
Lipoxin A4 (5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid): LXA4 is characterized by hydroxyl groups at carbons 5, 6, and 15, with a distinctive conjugated tetraene structure.
-
Lipoxin B4 (5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid): LXB4 also possesses three hydroxyl groups, but they are located at carbons 5, 14, and 15. This positional difference of one hydroxyl group and the altered stereochemistry of the double bond system are the basis for their distinct biological activities[7].
A visual representation of their structural differences is provided below.
Receptors and Signaling Pathways: Divergent Mechanisms of Action
The distinct biological functions of LXA4 and LXB4 are primarily dictated by their interactions with specific cell surface receptors and the subsequent activation of downstream signaling cascades.
Lipoxin A4: The Well-Characterized ALX/FPR2 Pathway
LXA4 exerts its pro-resolving effects predominantly through a G protein-coupled receptor (GPCR) known as the formyl peptide receptor 2 (FPR2), also referred to as the lipoxin A4 receptor (ALX/FPR2)[8]. This receptor is expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and T cells, as well as on non-myeloid cells like epithelial and endothelial cells[9].
Signaling Cascade:
Binding of LXA4 to ALX/FPR2 initiates a signaling cascade that generally leads to the attenuation of pro-inflammatory responses and the promotion of resolution. Key downstream events include:
-
Inhibition of Neutrophil Chemotaxis and Adhesion: LXA4 inhibits neutrophil migration towards chemoattractants like leukotriene B4 (LTB4) and f-Met-Leu-Phe (fMLP)[10][11]. This is a crucial step in limiting the influx of neutrophils to the site of inflammation.
-
Stimulation of Monocyte/Macrophage Phagocytosis: LXA4 enhances the phagocytosis of apoptotic neutrophils by macrophages, a process known as efferocytosis[12]. This non-phlogistic clearance of apoptotic cells is a hallmark of inflammation resolution.
-
Modulation of Cytokine and Chemokine Production: LXA4 can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting the release of anti-inflammatory cytokines like IL-10[13].
-
Regulation of Intracellular Signaling: The binding of LXA4 to ALX/FPR2 can lead to the dephosphorylation of key signaling proteins and the modulation of intracellular calcium levels[9].
Lipoxin B4: An Emerging and Distinct Signaling Paradigm
The receptor and signaling pathway for LXB4 are less well-defined compared to LXA4. While it is known to be a potent anti-inflammatory and pro-resolving mediator, it appears to signal through a mechanism distinct from the ALX/FPR2 receptor[14][15].
Potential Receptors and Mechanisms:
-
Distinct G Protein-Coupled Receptor: Evidence suggests that LXB4 interacts with a yet-to-be-identified GPCR that is different from ALX/FPR2[15]. This is supported by findings that show LXA4 and LXB4 can elicit different intracellular calcium mobilization patterns[14].
-
Modulation of the CXCR3 Pathway: Recent studies have implicated the chemokine receptor CXCR3 in the signaling of both LXA4 and LXB4 in the context of retinal neuroinflammation[3][16][17][[“]]. Lipoxins were found to inhibit the production of the CXCR3 ligands, CXCL9 and CXCL10, thereby modulating glial cell activation[3][16]. This suggests a novel, indirect mechanism of action for lipoxins.
Functional Consequences:
Despite the ambiguity of its receptor, the functional consequences of LXB4 signaling are becoming clearer. LXB4 has been shown to:
-
Inhibit neutrophil chemotaxis[10].
-
Promote the resolution of allergic inflammation[15].
-
Exhibit potent neuroprotective effects, in some cases more potent than LXA4[19].
Further research is crucial to fully elucidate the specific receptor and downstream signaling cascade for LXB4, which will undoubtedly open new avenues for therapeutic intervention.
Quantitative Comparison of Biological Activity
The distinct structures and receptor interactions of LXA4 and LXB4 translate into differences in their biological potency. The following tables summarize available quantitative data on their activity.
Table 1: Comparative Potency (EC50/IC50) in Functional Assays
| Assay | Lipoxin | Cell Type | Potency (EC50/IC50) | Reference(s) |
| Inhibition of Neutrophil Chemotaxis (stimulated by LTB4) | Lipoxin A4 | Human Neutrophils | IC50 ≈ 10⁻⁸ M | [8][10] |
| Inhibition of Neutrophil Chemotaxis (stimulated by fMLP) | Lipoxin A4 | Human Neutrophils | IC50 ≈ 10⁻⁸ M | [8][10] |
| Stimulation of Macrophage Phagocytosis of Apoptotic PMNs | Lipoxin B4 analogue | Macrophages | Maximum effect at 10⁻¹¹ M | [5][17] |
Note: Direct comparative EC50/IC50 values for native LXB4 in many standard assays are not as readily available in the literature as for LXA4, highlighting a key area for future research.
Detailed Experimental Protocols
To facilitate further research in this field, this section provides detailed methodologies for key experiments used to characterize the biological activities of lipoxins.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to either stimulate or inhibit the directed migration of neutrophils.
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane with 5 µm pores
-
Human neutrophils isolated from fresh peripheral blood
-
Chemoattractant (e.g., LTB4 or fMLP)
-
Lipoxin A4 or Lipoxin B4
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Loading the Lower Wells: Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chamber. For control wells, add only assay buffer.
-
Cell Treatment and Loading: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of LXA4, LXB4, or vehicle control for 15 minutes at 37°C.
-
Loading the Upper Wells: Add 50 µL of the pre-treated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Membrane Processing: After incubation, remove the chamber from the incubator and disassemble it. Scrape off the non-migrated cells from the top surface of the membrane.
-
Staining: Fix the membrane in methanol (B129727) and stain with a suitable staining solution (e.g., Diff-Quik).
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields for each well. The results can be expressed as the number of migrated cells per field or as a percentage of the control.
Macrophage Phagocytosis Assay (Flow Cytometry)
This assay quantifies the engulfment of apoptotic cells by macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
Human neutrophils
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)
-
Fluorescent dyes (e.g., CFSE for neutrophils and a fluorescently-labeled antibody for a macrophage marker like CD11b)
-
Lipoxin A4 or Lipoxin B4
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Macrophage Preparation: Differentiate human monocytes into macrophages by culturing them with M-CSF for 5-7 days. Alternatively, differentiate THP-1 cells with PMA.
-
Induction of Neutrophil Apoptosis: Isolate human neutrophils and induce apoptosis by UV irradiation or treatment with staurosporine. Confirm apoptosis using annexin (B1180172) V/propidium iodide staining.
-
Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye like CFSE according to the manufacturer's instructions.
-
Phagocytosis Assay:
-
Plate the macrophages in a multi-well plate.
-
Pre-treat the macrophages with various concentrations of LXA4, LXB4, or vehicle control for 30 minutes at 37°C.
-
Add the CFSE-labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).
-
Incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
-
Cell Staining and Harvesting:
-
Gently wash the wells to remove non-engulfed neutrophils.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain the cells with a fluorescently-labeled antibody against a macrophage surface marker (e.g., PE-conjugated anti-CD11b).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the macrophage population based on the macrophage-specific marker (e.g., CD11b-positive cells).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the neutrophil-derived fluorescent signal (CFSE). This represents the percentage of phagocytosing macrophages. The mean fluorescence intensity of the CFSE signal within the double-positive population can also be measured as an indicator of the number of apoptotic cells engulfed per macrophage.
-
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipoxin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoxin A4 and B4 inhibit leukotriene-stimulated interactions of human neutrophils and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoxin A4 redistributes myosin IIA and Cdc42 in macrophages: implications for phagocytosis of apoptotic leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]
- 15. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lipoxin B4 Methyl Ester in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and detailed protocols for the use of Lipoxin B4 methyl ester (LXB4 ME) in various in vitro studies. LXB4 ME is the methyl ester form of Lipoxin B4 (LXB4), an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation and has demonstrated neuroprotective effects. As the methyl ester, it may exhibit altered cell permeability and hydrolysis to the active LXB4 form within the cellular environment.
Data Presentation: Effective Concentrations of Lipoxin B4 and its Analogs
The following table summarizes the effective concentrations of Lipoxin B4 and its methyl ester observed in various in vitro models. These values serve as a guide for designing experiments and interpreting results.
| Cell Type | Assay | Compound | Effective Concentration | Observed Effect | Citation(s) |
| Human Polymorphonuclear Leukocytes (PMNs) | LTB4-induced Adhesion | Lipoxin B4 | IC50: 0.3 nM | Inhibition of PMN adhesion | [1][2] |
| Human Polymorphonuclear Leukocytes (PMNs) | LTB4-induced Migration | Lipoxin B4 | 100 nM | Inhibition of PMN migration | [1][2] |
| Human Monocytes and Neutrophils | Adherence and Motility | 5(S)-methyl-LXB4-me | nM range | More potent than LXB4 | [3] |
| Mouse Neuronal Cells (HT22) | Glutamate-induced Neurotoxicity | Lipoxin B4 | EC50: 292.8 nM | Neuroprotection | [4][5] |
| Mouse Neuronal Cells (HT22) | Glutamate-induced Neurotoxicity | Lipoxin B4 | 50 nM | Significant neuroprotection | [6] |
| Mouse Neuronal Cells (HT22) | Glutamate-induced Neurotoxicity | Lipoxin B4 | 1 µM | Significant neuroprotection | [4][5] |
| Human Macrophages (THP-1 derived) | Phagocytosis of Apoptotic PMNs | LXB4 analogue | 10⁻¹¹ M (10 pM) | Stimulation of phagocytosis | [7] |
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the summary table.
Polymorphonuclear Leukocyte (PMN) Adhesion and Migration Assays
Objective: To assess the inhibitory effect of LXB4 ME on leukotriene B4 (LTB4)-induced PMN adhesion and migration.
Materials:
-
This compound (LXB4 ME)
-
Leukotriene B4 (LTB4)
-
Human Polymorphonuclear Leukocytes (PMNs), freshly isolated
-
Endothelial cells (e.g., HUVECs)
-
Boyden chambers or similar transmigration assay plates (e.g., with 3-5 µm pore size polycarbonate filters)
-
Ficoll-Paque for PMN isolation
-
Hank's Balanced Salt Solution (HBSS)
-
Assay medium (e.g., RPMI 1640)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Plate reader with fluorescence capabilities
Protocol for LTB4-induced PMN Migration:
-
PMN Isolation: Isolate PMNs from fresh human blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
PMN Labeling: Resuspend isolated PMNs in HBSS and label with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Assay Setup:
-
Add assay medium containing LTB4 (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
In the upper wells, add the labeled PMN suspension.
-
To test the effect of LXB4 ME, pre-incubate the labeled PMNs with various concentrations of LXB4 ME (e.g., 0.1 nM to 1 µM) for 15-30 minutes at 37°C before adding them to the upper chamber. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
Calculate the percentage of migration relative to the total number of cells added.
-
Protocol for LTB4-induced PMN Adhesion:
-
Endothelial Cell Culture: Culture endothelial cells to confluence in a 96-well plate.
-
PMN Preparation: Isolate and label PMNs as described above.
-
Treatment:
-
Co-incubation: Add the pre-treated PMNs to the stimulated endothelial cell monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent PMNs.
-
Quantification: Measure the fluorescence of the remaining adherent PMNs in each well using a plate reader.
Neuronal Cell Viability Assay
Objective: To evaluate the neuroprotective effects of LXB4 ME against glutamate-induced excitotoxicity in neuronal cells.
Materials:
-
This compound (LXB4 ME)
-
HT22 mouse hippocampal neuronal cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of LXB4 ME (e.g., 10 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.[4][5][6]
-
Glutamate Challenge: Add glutamate to the wells to a final concentration of 2-5 mM to induce excitotoxicity.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Quantification: Measure the absorbance or luminescence using a plate reader. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Macrophage Phagocytosis Assay
Objective: To measure the effect of LXB4 ME on the phagocytosis of apoptotic neutrophils by macrophages.
Materials:
-
This compound (LXB4 ME)
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Human PMNs
-
UV light or staurosporine (B1682477) for inducing apoptosis in PMNs
-
Fluorescent dye for labeling PMNs (e.g., pHrodo Red or CFSE)
-
Fluorescent dye for labeling macrophages (e.g., Calcein Green)
-
Trypan Blue for quenching extracellular fluorescence
-
Flow cytometer or fluorescence microscope
Protocol:
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Apoptotic Neutrophil Preparation:
-
Isolate human PMNs as described previously.
-
Induce apoptosis by exposing the PMNs to UV irradiation or by treatment with an apoptosis-inducing agent like staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Label the apoptotic PMNs with a pH-sensitive fluorescent dye like pHrodo Red, which fluoresces brightly in the acidic environment of the phagosome.
-
-
Phagocytosis Assay:
-
Plate the differentiated macrophages in a multi-well plate.
-
Pre-treat the macrophages with various concentrations of LXB4 ME (e.g., 1 pM to 100 nM) or vehicle for 30-60 minutes.[7]
-
Add the labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Flow Cytometry: Gently detach the macrophages, wash, and analyze by flow cytometry. The percentage of macrophages that have engulfed fluorescent neutrophils can be quantified.
-
Fluorescence Microscopy: After incubation, wash the cells to remove non-engulfed neutrophils. Add Trypan Blue to quench the fluorescence of any remaining extracellularly bound neutrophils. Visualize and quantify the number of macrophages containing fluorescent neutrophils.
-
Visualization of Signaling Pathways and Experimental Workflows
Lipoxin B4 Biosynthesis and Metabolism
Lipoxin B4 is biosynthesized from arachidonic acid through the action of lipoxygenase (LOX) enzymes and is subsequently metabolized to inactive forms.
Caption: Biosynthesis and metabolism of Lipoxin B4.
Proposed Signaling Pathway for Lipoxin B4 in Glial Cells
Recent studies suggest a novel signaling pathway for Lipoxin B4 in retinal glial cells involving the CXCR3 receptor.[8]
Caption: Proposed LXB4 signaling pathway in glial cells.
Experimental Workflow for Neuronal Viability Assay
A generalized workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for neuronal viability assay.
These application notes and protocols are intended to serve as a starting point for your in vitro research with this compound. Optimization of concentrations, incubation times, and specific assay parameters may be necessary for different cell types and experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lipoxin B4 in Biological Matrices using HPLC-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoxin B4 (LXB4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid.[1] As a member of the lipoxin family, LXB4 plays a crucial role in the resolution of inflammation, making it a significant target in drug discovery and development for inflammatory diseases.[2] Accurate and sensitive quantification of LXB4 in biological samples is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the analysis of Lipoxin B4 using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of LXB4. The protocol involves extraction of LXB4 from the biological matrix, followed by chromatographic separation using a reversed-phase C18 column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures accuracy and precision.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
Proper sample preparation is critical for accurate analysis and to minimize matrix effects.[3]
-
Materials:
-
SPE Cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Internal Standard (e.g., d5-LXB4)
-
Nitrogen evaporator
-
-
Protocol:
-
Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with acetic acid.
-
Add the internal standard to the sample.
-
Condition the SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 column volume of 15% methanol in water to remove polar impurities.
-
Elute the analyte with 1 column volume of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[4]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (80:15:0.1, v/v/v)[4]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient:
-
0-1.0 min: 21% B
-
1.0-1.5 min: 21-26% B
-
1.5-10.0 min: 26-51% B
-
10.0-19.0 min: 51-66% B
-
19.0-25.1 min: 66-98% B
-
25.1-27.6 min: 98% B
-
27.7-31.5 min: 21% B (re-equilibration)[4]
-
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters for Lipoxin B4 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lipoxin B4 | 351.2 | 115.1 | -22 |
| Lipoxin B4 | 351.2 | 205.1 | -18 |
| d5-Lipoxin B4 (IS) | 356.2 | 115.1 | -22 |
Note: Collision energies should be optimized for the specific instrument used.[6][7]
Visualizations
Caption: Experimental Workflow for LXB4 Analysis.
References
- 1. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. skyline.ms [skyline.ms]
- 7. shimadzu.co.kr [shimadzu.co.kr]
Application Notes and Protocols: Assessing the Neuroprotective Effects of Lipoxin B4 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) derived from arachidonic acid that has demonstrated potent neuroprotective effects in various models of neuronal injury.[1][2] Unlike its more extensively studied isomer, Lipoxin A4 (LXA4), LXB4 exerts its protective actions through distinct signaling pathways that are independent of the well-characterized ALX/FPR2 receptor.[3][4] Emerging evidence suggests that LXB4's neuroprotective capacity is significantly more potent than that of LXA4, highlighting its potential as a promising therapeutic candidate for neurodegenerative diseases.[1][2][5][6]
These application notes provide a summary of the neuroprotective effects of LXB4 in primary neurons, supported by quantitative data from preclinical studies. Detailed protocols for key experiments are outlined to facilitate the investigation of LXB4's mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective efficacy of Lipoxin B4 in primary neurons subjected to various insults.
Table 1: Efficacy of Lipoxin B4 in Neuronal Viability and Survival Assays
| Cell Type | Insult | LXB4 Concentration | Outcome | Quantitative Result | Reference |
| HT22 Neuronal Cells | Glutamate (B1630785) | 50 nM | Increased Cell Viability | Significant protective activity observed | [5] |
| HT22 Neuronal Cells | Glutamate | 1 µM | Increased Cell Viability | Three-fold recovery in neuronal survival | [1] |
| HT22 Neuronal Cells | Glutamate | Dose-Response | Increased Cell Viability | EC50 = 292.8 nM | [1] |
| Primary Retinal Ganglion Cells (RGCs) | Metabolic Injury (Kainic Acid) | Not Specified | Increased RGC Survival | 99.3% increase in survival | [6] |
| Cultured Neurons | Oxidative Stress (Paraquat) | Not Specified | Increased Neuronal Survival | 56.2% increase in survival | [6] |
| Primary Cortical Neurons | Not Specified | 1 µM | Neurite Protection | Significant maintenance of intact neurites | [7] |
| Primary Retinal Ganglion Cells (RGCs) | Oxidative Stress (Paraquat) | 1 µM | Neurite Protection | Significant rescue of neurite degeneration | [7] |
Table 2: Effect of Lipoxin B4 on Mitochondrial Oxidative Stress
| Cell Type | Insult | LXB4 Treatment | Outcome | Quantitative Result | Reference |
| Retinal Ganglion Cells (in vivo) | Metabolic Injury (Kainic Acid) | Intravitreal Injection | Reduced Mitochondrial Stress | 59.9% reduction in SOD2 levels | [6] |
| Cultured Neurons | Oxidative Stress (Paraquat) | Direct Treatment | Reduced Mitochondrial Oxidative Stress | 75% reduction in mitochondrial oxidative stress signal | [6] |
Signaling Pathways
The neuroprotective signaling pathway of Lipoxin B4 is still under active investigation and appears to be distinct from that of Lipoxin A4. Current evidence points towards the modulation of mitochondrial function and reduction of oxidative stress as a key mechanism.
Caption: Proposed neuroprotective signaling pathway of Lipoxin B4 in primary neurons.
Experimental Workflow
A general workflow for assessing the neuroprotective effects of LXB4 in primary neurons is depicted below. This workflow can be adapted based on the specific neuronal cell type and the nature of the induced injury.
Caption: General experimental workflow for assessing LXB4 neuroprotection.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common model for studying neuroprotective agents.
Materials:
-
E16 Mouse Embryos
-
Papain and DNAse
-
Neurobasal-A Medium
-
B27 Supplement
-
L-glutamine
-
Poly-D-lysine coated culture wells
-
Ice
Procedure:
-
Dissect cortices from E16 mouse embryos on ice.
-
Homogenize and dissociate the tissue using papain and DNAse.
-
Triturate the cell suspension gently and strain to remove any remaining clumps.
-
Seed the cortical neurons onto poly-D-lysine coated wells.
-
Culture the neurons in Neurobasal-A media supplemented with L-glutamine and B27 supplement.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
In Vitro Glutamate-Induced Excitotoxicity Assay
This assay is used to model excitotoxic neuronal death, a common feature in many neurodegenerative conditions.
Materials:
-
Primary cortical neurons or HT22 neuronal cell line
-
Lipoxin B4 (stock solution in ethanol)
-
Glutamate
-
Culture medium
-
XTT assay kit or similar viability assay
Procedure:
-
Plate neurons at a suitable density in 96-well plates.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Pre-treat the cells with varying concentrations of LXB4 (e.g., 10 nM - 1 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% ethanol).
-
Introduce glutamate to the culture medium at a final concentration known to induce excitotoxicity (e.g., 5 mM for HT22 cells).
-
Incubate for 24 hours.
-
Assess cell viability using the XTT assay according to the manufacturer's instructions. Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the control (untreated, no glutamate) group.
Oxidative Stress-Induced Neuronal Injury Assay
This protocol uses paraquat to induce oxidative stress and assess the protective effects of LXB4 on neuronal survival and neurite integrity.
Materials:
-
Primary retinal ganglion cells (RGCs) or other primary neurons
-
Lipoxin B4
-
Paraquat (PQ)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunofluorescence (e.g., anti-βIII-tubulin)
-
Fluorescent secondary antibodies and DAPI
-
Microscope for imaging
Procedure:
-
Culture primary neurons as described previously.
-
Pre-treat the neurons with LXB4 (e.g., 1 µM) for 1-2 hours.
-
Challenge the cultures with paraquat (e.g., 30 µM for RGCs) to induce oxidative stress.
-
Incubate for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker like βIII-tubulin to visualize cell bodies and neurites.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify neuronal survival by counting the number of surviving cell bodies.
-
Assess neurite integrity by measuring neurite length or the ratio of neurites per cell.
Assessment of Mitochondrial Oxidative Stress
This protocol utilizes a fluorescent probe to measure mitochondrial superoxide (B77818) levels, a key indicator of mitochondrial oxidative stress.
Materials:
-
Primary neurons
-
Lipoxin B4
-
Paraquat or other oxidative stress-inducing agent
-
MitoSOX™ Red mitochondrial superoxide indicator (or similar)
-
Live-cell imaging microscope or plate reader
Procedure:
-
Culture and treat neurons with LXB4 and an oxidative stress-inducing agent as described in Protocol 3.
-
Towards the end of the treatment period, load the cells with the MitoSOX™ Red indicator according to the manufacturer's protocol.
-
Incubate to allow the probe to accumulate in the mitochondria.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a live-cell imaging microscope or a fluorescence plate reader.
-
Normalize the fluorescence signal to the number of cells or a housekeeping protein.
-
Compare the fluorescence intensity between different treatment groups to determine the effect of LXB4 on mitochondrial superoxide production.
Conclusion
Lipoxin B4 demonstrates superior neuroprotective properties compared to LXA4 in primary neurons, acting through a distinct signaling pathway that involves the attenuation of mitochondrial oxidative stress. The provided protocols offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of LXB4 in models of neuronal injury and neurodegeneration. Further research is warranted to identify the specific receptor and downstream signaling components that mediate the potent neuroprotective effects of this specialized pro-resolving mediator.
References
- 1. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fairweather Friends: Evidence of Lipoxin Dysregulation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Intraperitoneal Injection of Lipoxin B4 Methyl Ester in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a crucial role in the resolution of inflammation. It actively promotes the cessation of inflammatory responses and facilitates the return to tissue homeostasis. The methyl ester form of LXB4 is often used in research due to its increased stability. These application notes provide a guide for the intraperitoneal (i.p.) administration of Lipoxin B4 methyl ester in rat models, based on available literature for LXB4 and related lipoxin compounds.
Disclaimer: Direct experimental data on the intraperitoneal dosage of this compound specifically in rats is limited in publicly available literature. The following information is extrapolated from studies on related lipoxins, different routes of administration, and other species. Researchers are strongly advised to conduct dose-response studies to determine the optimal dosage for their specific experimental model and endpoints.
Data Presentation: Dosage of Lipoxins in Rodents
The following table summarizes dosages of Lipoxin B4 and its analogs used in rodent studies. This information can serve as a reference for designing experiments with this compound in rats.
| Compound | Species | Route of Administration | Dosage | Study Context |
| Lipoxin B4 | Rat | Intravenous | 1-100 µg/kg | Cardiovascular effects[1] |
| This compound | Mouse | Intraperitoneal | 1 µ g/mouse | Ocular hypertension |
| Lipoxin A4 stable analog | Rat | Superfusion of mesentery | 10 nmol/L | Anti-inflammatory effects |
| Lipoxin A4 | Rat | Intraperitoneal | 10 µg/kg/day | Gentamicin-induced kidney damage |
Experimental Protocols
Preparation of this compound Injection Solution
Materials:
-
This compound (ensure high purity)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a small percentage of ethanol (B145695) in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Reconstitution: this compound is typically supplied as a solid or in an organic solvent. If in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Vehicle Selection: The choice of vehicle is critical. For in vivo studies, a common vehicle is sterile 0.9% saline or PBS. Due to the lipophilic nature of lipoxins, a small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution before dilution in the aqueous vehicle. The final concentration of the organic solvent should be minimal (e.g., <1%) and a vehicle-only control group must be included in the experiment.
-
Preparation of Stock Solution: Reconstitute the dried this compound in the chosen vehicle to create a stock solution of known concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of vehicle to 1 mg of the compound.
-
Vortexing: Gently vortex the solution to ensure it is completely dissolved.
-
Working Solution: Prepare the final working solution for injection by diluting the stock solution with the sterile vehicle to the desired final concentration. The final volume for intraperitoneal injection in rats should be considered (typically 1-5 mL/kg).
-
Storage: Prepare the solution fresh for each experiment if possible. If short-term storage is necessary, store on ice and protect from light. For longer-term storage of the stock solution, consult the manufacturer's instructions, which may involve storage at -80°C.
Intraperitoneal Injection Procedure in Rats
Materials:
-
Rat (properly restrained)
-
Prepared this compound injection solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Restraint: Proper restraint is crucial for a safe and accurate injection. This can be done manually by a trained handler or using a suitable restraint device. The rat should be positioned to expose the abdomen.
-
Injection Site Identification: The preferred site for intraperitoneal injection in rats is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other internal organs.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspiration: Gently pull back on the plunger of the syringe to ensure the needle is not in a blood vessel (no blood should enter the syringe) or an organ (no fluid or intestinal contents should be aspirated).
-
Injection: If aspiration is clear, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site for a few seconds if necessary.
-
Post-Injection Monitoring: Return the rat to its cage and monitor for any signs of distress, discomfort, or adverse reactions. This includes observing for changes in behavior, posture, and activity levels.
Mandatory Visualizations
References
Application Notes and Protocols: Resuspending Lipoxin B4 Methyl Ester in PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. The methyl ester form, Lipoxin B4 methyl ester (LXB4-ME), is a more lipid-soluble prodrug that can be used in a variety of in vitro and in vivo experimental models. Proper handling and resuspension of LXB4-ME are critical for maintaining its biological activity and ensuring accurate and reproducible experimental results.
This document provides a detailed protocol for the resuspension of this compound in Phosphate Buffered Saline (PBS) for use in biological assays.
Quantitative Data Summary
For optimal experimental design and execution, it is essential to understand the solubility and stability of LXB4-ME. The following table summarizes these key quantitative parameters.
| Parameter | Value | Source |
| Molecular Weight | 366.5 g/mol | |
| Solubility in PBS (pH 7.2) | 1 mg/mL | |
| Solubility in Ethanol (B145695) | 50 mg/mL | |
| Solubility in DMSO | Unstable | |
| Storage of Stock Solution (in Ethanol) | ≥ 1 year at -80°C | |
| Storage of Solid (Powder) | Unstable, even at -20°C | [1] |
| Stability in Aqueous Solution (PBS) | Recommended for immediate use | [2][3] |
Experimental Protocol: Resuspension of this compound in PBS
This protocol describes the preparation of a working solution of LXB4-ME in PBS from a stock solution in ethanol. This method is recommended to ensure the complete dissolution and stability of the compound for biological experiments.
Materials:
-
This compound (typically supplied in an organic solvent like ethanol)
-
Sterile, nuclease-free microcentrifuge tubes or glass vials
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2
-
A gentle stream of inert gas (e.g., nitrogen or argon)
-
Pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Preparation of the Lipid Film:
-
If your LXB4-ME is provided as a solution in an organic solvent (e.g., ethanol), transfer the desired amount of the stock solution to a sterile glass or polypropylene (B1209903) vial.
-
Under a gentle stream of nitrogen or argon gas, evaporate the organic solvent until a thin lipid film is formed on the bottom of the vial. This step is crucial to remove the organic solvent which might be toxic to cells.
-
-
Resuspension in PBS:
-
Add the required volume of sterile PBS (pH 7.2) to the vial containing the lipid film. The final concentration should not exceed 1 mg/mL.
-
Vortex the solution for 1-2 minutes to ensure complete resuspension of the lipid film. The solution should be clear.
-
-
Immediate Use:
Storage of Solutions:
-
Stock Solution (in Ethanol): Store the stock solution of LXB4-ME in ethanol at -80°C for long-term storage (≥ 1 year).
-
PBS Solution: Prepare the PBS solution of LXB4-ME fresh for each experiment and use it immediately. Avoid storing the aqueous solution.
Diagrams
Experimental Workflow
The following diagram illustrates the key steps for preparing a working solution of this compound in PBS.
Caption: Workflow for resuspending this compound in PBS.
Conceptual Pathway: From Prodrug to Bioactive Mediator
This diagram illustrates the conceptual pathway from the administered prodrug (LXB4-ME) to the bioactive form (LXB4) that elicits a biological response.
Caption: Conversion of LXB4 methyl ester to its active form.
References
Application Notes and Protocols for the Characterization of Synthetic Lipoxin B4 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of synthetic Lipoxin B4 (LXB4) analogs. The protocols outlined below cover essential analytical techniques for purification, structural elucidation, and quantification, crucial for advancing research and development in inflammation resolution and drug discovery.
Introduction to Lipoxin B4 and its Synthetic Analogs
Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a critical role in the resolution of inflammation.[1][2] Synthetic LXB4 analogs are designed to mimic the pro-resolving functions of the native molecule while often exhibiting improved stability and pharmacokinetic profiles.[3] Accurate and robust analytical characterization is paramount to ensure the identity, purity, and potency of these synthetic analogs for both preclinical and clinical investigations.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Reverse-phase HPLC is a cornerstone technique for the purification and analysis of LXB4 and its analogs. The following protocol provides a general framework that can be optimized for specific analog characteristics.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Acetonitrile/Methanol (B129727) (80:20, v/v)
-
Gradient Elution:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30.1-35 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 301 nm (for the conjugated tetraene chromophore of lipoxins). Electrochemical detection can also be used for enhanced sensitivity.[4]
-
Injection Volume: 10-50 µL
-
Sample Preparation: Dissolve the synthetic analog in the initial mobile phase composition.
Data Presentation: HPLC Retention Times
| Compound | Typical Retention Time (min) |
| Lipoxin B4 (LXB4) | ~15.2 |
| 15-epi-LXB4 | ~15.8 |
| Benzo-LXB4 Analog | ~18.5 |
| User-defined Analog 1 | Specify |
| User-defined Analog 2 | Specify |
Note: Retention times are approximate and will vary based on the specific analog's hydrophobicity and the exact HPLC conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS provides high sensitivity and selectivity for the quantification of LXB4 analogs in biological matrices. The Multiple Reaction Monitoring (MRM) mode is employed for targeted analysis.
Experimental Protocol: LC-MS/MS Quantification
Sample Preparation from Plasma/Serum using Solid Phase Extraction (SPE):
-
To 500 µL of plasma or serum, add an internal standard (e.g., d4-LXB4).
-
Precipitate proteins by adding 1.5 mL of cold acetonitrile, vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5% methanol in water to remove polar impurities.
-
Elute the lipoxins with methanol or ethyl acetate.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
LC-MS/MS Parameters:
-
LC System: Utilize a UPLC/UHPLC system for improved resolution and speed.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for the separation of lipoxin isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analog.[5][6]
Data Presentation: LC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Lipoxin B4 (LXB4) | 351.2 | 115.1 | 219.2 | 22 |
| 15-epi-LXB4 | 351.2 | 115.1 | 199.1 | 22 |
| Benzo-LXB4 Analog | Varies | Varies | Varies | Optimize |
| User-defined Analog 1 | Determine | Determine | Determine | Optimize |
| User-defined Analog 2 | Determine | Determine | Determine | Optimize |
| d4-LXB4 (Internal Std) | 355.2 | 115.1 | 223.2 | 22 |
Note: The precursor ion for LXB4 and its isomers is [M-H]⁻. Product ions and collision energies should be optimized for each specific synthetic analog.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS can be employed for the analysis of LXB4 analogs after derivatization to increase their volatility. This technique is particularly useful for confirming the presence of hydroxyl groups and determining their positions.
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or BF3/methanol.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C, hold for 10 min.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
1D (¹H and ¹³C) and 2D NMR techniques are indispensable for the unambiguous structural determination of novel synthetic LXB4 analogs.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified analog in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Presentation: Key ¹H NMR Chemical Shifts for LXB4
| Proton(s) | Typical Chemical Shift (δ, ppm) |
| Vinylic Protons | 5.5 - 7.0 |
| Carbinol Protons (-CH-OH) | 3.5 - 4.5 |
| Allylic Protons | 2.0 - 2.5 |
| Aliphatic Protons | 0.8 - 1.8 |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of the analog.
Signaling Pathways and Experimental Workflows
Lipoxin B4 Signaling Pathways
LXB4 exerts its pro-resolving effects through interaction with specific G protein-coupled receptors (GPCRs), primarily the ALX/FPR2 receptor and the CXCR3 receptor.[7][8][9] Activation of these receptors initiates intracellular signaling cascades that lead to the inhibition of pro-inflammatory pathways and the promotion of resolution.
Caption: Lipoxin B4 analog signaling cascade.
General Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized LXB4 analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general synthesis of aromatic and heteroaromatic lipoxin B4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of Lipoxin B4 methyl ester in solution
Welcome to the technical support center for Lipoxin B4 (LXB4) methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of LXB4 methyl ester in their experiments by providing guidance on its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Lipoxin B4 methyl ester?
A1: For long-term stability, this compound should be stored as a solution in ethanol (B145695) at -80°C.[1][2][3] Under these conditions, it is stable for at least one year.[2]
Q2: Can I store this compound in solvents other than ethanol?
A2: this compound is soluble in DMF (dimethylformamide) and ethanol.[2] However, it is reported to be unstable in DMSO (dimethyl sulfoxide).[2] Therefore, DMSO should be avoided as a solvent. For aqueous solutions, it has limited solubility in PBS (phosphate-buffered saline) at pH 7.2.[2]
Q3: How should I prepare this compound for my in vitro or in vivo experiments?
A3: For experiments requiring an aqueous solution, it is common practice to evaporate the ethanol solvent under a gentle stream of nitrogen. The dried compound should then be immediately resuspended in a sterile aqueous buffer, such as PBS, just prior to use.[4]
Q4: Is this compound sensitive to light and air?
A4: Yes, the parent compound, Lipoxin B4, is known to be highly unstable when exposed to air and light, particularly when in a solid form.[5] To minimize degradation, it is crucial to protect solutions of this compound from light.
Q5: What are the known degradation pathways for Lipoxin B4?
A5: One of the primary routes of metabolic inactivation for lipoxins is enzymatic degradation.[1][6] This includes dehydrogenation, which can be mediated by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7] The inherent instability of the native lipoxin structure has prompted the development of more stable synthetic analogs for research.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored at -80°C in ethanol and protected from light.- Prepare fresh aqueous solutions for each experiment and use them immediately.- Avoid using DMSO as a solvent.- Consider using a more stable synthetic analog if rapid degradation is suspected. |
| Precipitation of the compound in aqueous buffer. | Limited solubility of this compound in aqueous solutions. | - Ensure the final concentration in your aqueous buffer does not exceed its solubility limit (approximately 1 mg/mL in PBS, pH 7.2).[2]- Gentle vortexing may help in solubilization. Do not heat the solution, as this may accelerate degradation. |
| Inconsistent experimental results. | Inconsistent concentrations of the active compound due to degradation between experiments. | - Standardize the preparation of the working solution. Aliquot the stock solution in ethanol to avoid multiple freeze-thaw cycles.- Always prepare the final aqueous solution immediately before application to cells or administration in vivo. |
Stability of Lipoxin B4 in Solution
| Solvent | Storage Temperature | Duration of Stability |
| Methanol or Ethanol | -20°C | Several weeks |
| Methanol or Ethanol | -80°C | One to three months |
| Solid Form | -20°C | Prone to rapid degradation |
Data based on the stability of the parent compound, Lipoxin B4.[5]
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of an aqueous working solution of this compound from a stock solution in ethanol.
Materials:
-
This compound in ethanol (stock solution)
-
Sterile, amber microcentrifuge tubes
-
Sterile, aqueous buffer (e.g., PBS, pH 7.2)
-
Nitrogen gas source with a fine-nozzle regulator
-
Pipettes and sterile tips
Procedure:
-
From your stock solution at -80°C, calculate the volume needed for your desired final concentration.
-
Transfer the calculated volume of the ethanol stock solution to a sterile, amber microcentrifuge tube.
-
Under a gentle stream of nitrogen gas, evaporate the ethanol. Ensure the nitrogen stream is not too harsh to prevent splashing of the solution.
-
Once the ethanol has completely evaporated and a thin film of the compound is visible, immediately add the required volume of your sterile aqueous buffer.
-
Gently vortex the tube to ensure the compound is fully resuspended.
-
Use the freshly prepared aqueous solution immediately in your experiment to minimize degradation.
General Protocol for Assessing the Stability of this compound by LC-MS/MS
This protocol provides a general workflow for a stability study of this compound under specific conditions (e.g., different pH, temperature, or light exposure).
1. Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired matrix (e.g., different buffers).
-
Divide the solutions into aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, protected from light, or exposed to light).
2. Sample Collection and Extraction:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Perform a lipid extraction. A common method is solid-phase extraction (SPE).
-
Dry the extracted sample under nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).
3. LC-MS/MS Analysis:
-
Use a suitable liquid chromatography (LC) method to separate this compound from potential degradation products. A C18 reversed-phase column is commonly used.[8]
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with a small percentage of acetic or formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture).[8]
-
The mass spectrometer (MS) should be operated in a mode that allows for the specific detection and quantification of the parent ion of this compound and any predicted degradation products.
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Lipoxin B4 Biosynthesis and Action Pathway
Caption: Biosynthesis of Lipoxin B4 from arachidonic acid and its subsequent cellular action.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for assessing the stability of this compound.
References
- 1. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. biorxiv.org [biorxiv.org]
- 5. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipoxin B4 methyl ester degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and degradation of Lipoxin B4 (LXB4) methyl ester, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxin B4 methyl ester?
This compound is a more lipid-soluble prodrug form of Lipoxin B4 (LXB4)[1]. LXB4 is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a crucial role in the resolution of inflammation[2]. It is a positional isomer of Lipoxin A4 (LXA4) and is known to inhibit the migration and adhesion of polymorphonuclear leukocytes (PMNs)[1][3].
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to prevent degradation. Key recommendations are summarized below.
-
Storage Temperature: Store at -80°C for long-term stability[4][5].
-
Shipping: The product is shipped on dry ice to maintain its integrity[4][5].
-
Stability: When stored correctly at -80°C in its supplied ethanol (B145695) solution, it is stable for at least one year[1][4]. The parent compound, LXB4, is highly unstable to air and light, especially in solid form. When stored as a solution in methanol (B129727) or ethanol, LXB4 is stable for several weeks at -20°C or for one to three months at -80°C[2]. While the methyl ester is more stable, it is prudent to handle it with similar precautions.
-
Handling:
-
Protect from light and air[2].
-
For experimental use, it is often recommended to evaporate the ethanol solvent under a stream of inert gas (e.g., nitrogen) and immediately resuspend the lipid in a sterile buffer like PBS just before use[6].
-
Minimize the time the compound spends in aqueous solutions before use.
-
Q3: In which solvents is this compound soluble, and are there any I should avoid?
This compound is supplied as a solution in ethanol. For experimental purposes, it can be dissolved in several organic solvents. However, it is unstable in DMSO.
Q4: What are the primary degradation pathways for Lipoxin B4?
As a prodrug, this compound is converted to its active form, LXB4, which is then subject to metabolic degradation. The therapeutic potential of native lipoxins is often limited by their rapid inactivation[7]. Key degradation pathways include:
-
Enzymatic Oxidation: LXB4 is a substrate for 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), which converts it to the inactive metabolite 5-oxo-LXB4[8].
-
Double Bond Reduction: Another known pathway is the reduction of one of the carbon-carbon double bonds in the triene structure.
Designing stable synthetic analogues is an active area of research to overcome this rapid inactivation[7][8].
Q5: What is the signaling pathway of Lipoxin B4?
Unlike LXA4, which primarily signals through the ALX/FPR2 receptor, a specific receptor for LXB4 has not been definitively identified[2]. However, recent research suggests that LXB4 (along with LXA4) can inhibit the activation of glial cells in the retina by modulating the CXCR3 signaling pathway. This action involves the inhibition of the chemokines CXCL9 and CXCL10, which are ligands for the CXCR3 receptor[4][9]. This suggests a novel mechanism for the anti-inflammatory and pro-resolving actions of LXB4.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -80°C | [4][5] |
| Supplied Formulation | A solution in ethanol | [1][4] |
| Long-term Stability | ≥ 1 year at -80°C | [1][4] |
| Shipping Condition | Dry Ice | [4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Ethanol | 50 mg/ml | [4] |
| DMF | 50 mg/ml | [4] |
| PBS (pH 7.2) | 1 mg/ml | [4] |
| DMSO | Unstable | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Experimental Use
This protocol describes the preparation of LXB4 methyl ester from its ethanol stock solution for use in aqueous-based in vitro or in vivo experiments.
-
Calculate Required Volume: Determine the volume of the ethanol stock solution needed to achieve the final desired concentration in your experiment.
-
Aliquot: Transfer the calculated volume to a sterile, light-protected glass vial.
-
Solvent Evaporation: Gently evaporate the ethanol solvent under a slow stream of inert nitrogen gas. Ensure the sample is not heated. The lipid will form a thin film on the vial surface.
-
Resuspension: Immediately add the desired volume of sterile, pre-warmed (if appropriate for the experiment) aqueous buffer (e.g., PBS, cell culture medium).
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes to ensure complete resuspension of the lipid film.
-
Immediate Use: Use the freshly prepared solution immediately to minimize degradation in the aqueous environment.
Protocol 2: General Method for Assessing Stability via HPLC
This protocol provides a general framework for monitoring the degradation of LXB4 methyl ester over time. Specific parameters (e.g., column, mobile phase) may need optimization.
-
Standard Preparation: Prepare a fresh, known concentration of LXB4 methyl ester in the solvent of interest (e.g., ethanol, PBS) to serve as the time-zero (T=0) standard.
-
Sample Incubation: Aliquot the solution into several light-protected vials and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
HPLC Analysis (T=0):
-
Inject the T=0 standard onto a suitable reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient appropriate for lipid separation (e.g., a water/acetonitrile/methanol gradient with a small amount of acid like acetic or formic acid).
-
Detect the compound using a UV detector. LXB4 methyl ester has characteristic absorbance maxima at approximately 289, 301, and 316 nm[4].
-
Record the retention time and peak area of the parent compound.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one vial from the incubation condition and inject it onto the HPLC system using the same method.
-
Data Analysis:
-
Compare the peak area of the LXB4 methyl ester at each time point to the T=0 standard.
-
Calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Troubleshooting Guide
Problem: Inconsistent or No Biological Activity
You observe a lack of expected biological effect or high variability between experiments. This is often due to compound degradation.
Troubleshooting Steps:
-
Verify Storage: Confirm that the stock solution has been consistently stored at -80°C and protected from light.
-
Check Handling Protocol: Ensure the compound is handled under inert gas and that exposure to aqueous solutions is minimized before addition to the experimental system.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from the stock immediately before each experiment. Do not store diluted aqueous solutions.
-
Solvent Check: Confirm you are not using DMSO, as the compound is unstable in this solvent[4].
-
Consider Stable Analogues: If working in a system with high metabolic activity (e.g., in vivo, cell culture over long periods), consider using a more stable, synthetic analogue designed to resist enzymatic degradation[8].
Problem: Extra Peaks Appear in My Chromatogram (HPLC/LC-MS)
During analysis, you observe new peaks that were not present in the initial standard, suggesting the presence of impurities or degradation products.
Troubleshooting Steps:
-
Identify Potential Degradants: The primary metabolic degradation product is 5-oxo-LXB4[8]. Other products can arise from oxidation or isomerization due to light and air exposure.
-
Review Sample Preparation:
-
Was the sample exposed to light or air for an extended period?
-
How long was the sample in an aqueous or non-recommended solvent (like DMSO) before analysis?
-
Was the sample subjected to high temperatures?
-
-
Analyze a Fresh Sample: Immediately analyze a sample freshly prepared from the -80°C stock to confirm the purity of the source material.
-
Optimize Extraction: If extracting from a biological matrix, ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized to minimize degradation during the process. Use antioxidants if necessary and keep samples cold.
Signaling & Degradation Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 and B4 inhibit leukotriene-stimulated interactions of human neutrophils and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Rapid Metabolic Inactivation of Lipoxin B4 in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoxin B4 (LXB4) and its analogs. The information is designed to address common challenges related to the rapid in vivo inactivation of this potent anti-inflammatory and pro-resolving mediator.
Troubleshooting Guides
Issue 1: Low Bioavailability and Short Half-Life of LXB4 in Experiments
Question: My in vivo experiments with LXB4 are showing inconsistent or weak effects. How can I address the rapid metabolic inactivation of LXB4?
Answer: The short in vivo half-life of LXB4 is a primary challenge due to its rapid metabolism by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and cytochrome P-450 monooxygenases.[1][2][3] Here are several strategies to overcome this issue:
-
Utilize Stable Analogs: Synthetic analogs of LXB4 have been designed to resist metabolic degradation. Consider using analogs with modifications at key metabolic sites. For instance, 5-methyl-LXB4 and 15-epi-LXB4 have shown increased resistance to conversion by 15-PGDH.[4] Aromatic LXB4 analogs, where the triene structure is replaced by a more stable benzene (B151609) ring, also exhibit enhanced metabolic stability while retaining biological activity.[5][6]
-
Employ Novel Drug Delivery Systems: Encapsulating LXB4 in nanomicelles or other nanostructured carriers can protect it from metabolic enzymes and prolong its systemic presence.[7]
-
Consider Co-administration with Metabolic Inhibitors: While less common and requiring careful validation, co-administration of specific inhibitors for 15-PGDH or relevant cytochrome P450 enzymes could potentially increase the local concentration and duration of action of LXB4.
Experimental Workflow for Selecting a Stable LXB4 Analog:
References
- 1. Lipoxin - Wikipedia [en.wikipedia.org]
- 2. Metabolism of lipoxins A4 and B4 and of their all-trans isomers by human leukocytes and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general synthesis of aromatic and heteroaromatic lipoxin B4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Lipoxin B4 Methyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Lipoxin B4 (LXB4) methyl ester from chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxin B4 methyl ester?
This compound is a more lipid-soluble prodrug form of Lipoxin B4 (LXB4), a specialized pro-resolving mediator derived from arachidonic acid.[1][2][3] LXB4 is involved in the resolution phase of inflammation and has potent anti-inflammatory properties.[2][4] The methyl ester form is often used in research due to its increased stability compared to the free acid, although it remains a sensitive compound.
Q2: What are the recommended storage conditions for LXB4 methyl ester?
Proper storage is critical to prevent degradation. For long-term storage, LXB4 methyl ester should be kept at -80°C, where it can be stable for at least one year.[1][5] If stored as a solution in methanol (B129727) or ethanol (B145695), it can be kept at -20°C for several weeks or at -80°C for one to three months before significant degradation is observed.[2] It is highly recommended to avoid storing it as a solid, even at low temperatures, due to its instability in the presence of air and light.[2]
Q3: What solvents are suitable for dissolving and handling LXB4 methyl ester?
LXB4 methyl ester is soluble in organic solvents such as ethanol and DMF (up to 50 mg/ml).[1] It is noted to be unstable in DMSO.[1] For biological experiments, a common procedure involves evaporating the organic solvent under a stream of nitrogen and resuspending the compound in a sterile aqueous buffer like PBS (pH 7.2) immediately before use.[1][6]
Q4: What level of purity should I expect from a successful purification?
Commercially available standards of this compound typically have a purity of ≥95%.[1] Achieving high purity from a chemical synthesis is challenging due to the molecule's instability.[2] Purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
Problem: I am experiencing very low yields or complete loss of my product after the final purification steps.
-
Possible Cause 1: Degradation due to environmental factors.
-
Solution: LXB4 and its methyl ester are extremely sensitive to air, light, and temperature.[2] It is crucial to protect the compound from light at all stages. Perform the final purification and handling steps under an inert atmosphere (e.g., argon) and at low temperatures whenever possible. "Telescoping" the final transformations—proceeding through steps without isolating intermediates—can minimize exposure and prevent degradation.[2]
-
-
Possible Cause 2: Degradation during solvent removal.
-
Solution: Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen or a high-vacuum line at low temperatures (e.g., using a cold trap) to remove solvents. Do not dry the compound to a solid film for prolonged periods. It is best to store the purified product in a deoxygenated solvent like methanol or ethanol at -80°C.[2]
-
-
Possible Cause 3: Inappropriate storage of intermediates.
-
Solution: If your synthesis involves stable advanced intermediates, they can be synthesized on a larger scale and stored securely. For example, some protected intermediates can be stored at -20°C for months with minimal decomposition, allowing for the rapid generation of the final, unstable product in smaller batches as needed.[2]
-
Problem: My HPLC analysis shows multiple unexpected peaks, and the main peak is smaller than expected.
-
Possible Cause 1: Isomerization of the tetraene system.
-
Solution: The conjugated E,Z,E,E tetraene moiety is prone to isomerization.[8] This can be triggered by light, heat, or acidic/basic conditions. Ensure all solvents are neutral and of high purity. Protect the sample from light by using amber vials or covering glassware with aluminum foil.
-
-
Possible Cause 2: Formation of byproducts.
-
Solution: During the final deprotection and hydrolysis steps of a synthesis, side reactions can occur. For instance, the formation of a lactone byproduct has been observed.[2] While this specific lactone can sometimes be converted back to the methyl ester, optimizing the reaction conditions (e.g., temperature, reaction time, reagents) is the best approach to minimize its formation.[2]
-
-
Possible Cause 3: Oxidation.
-
Solution: The polyunsaturated structure is susceptible to oxidation. Use deoxygenated solvents for all chromatography and sample preparation steps. Adding an antioxidant like BHT (butylated hydroxytoluene) in small amounts to the solvents can sometimes help, but its compatibility with the subsequent application must be verified.
-
Problem: I am observing poor peak shape (e.g., tailing, broadening) during my HPLC purification.
-
Possible Cause 1: Suboptimal mobile phase.
-
Solution: Adjust the composition and pH of your mobile phase. For reversed-phase HPLC, a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (like acetic or formic acid) to improve peak shape, is common. However, be mindful of the compound's stability under acidic conditions.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too much sample onto the column can lead to poor peak shape. Perform a loading study to determine the optimal sample concentration and injection volume for your specific column.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: The multiple hydroxyl groups can lead to unwanted interactions with the silica (B1680970) backbone of C18 columns. Using a column with end-capping or a different stationary phase might improve the chromatography.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester | [1] |
| CAS Number | 97589-07-6 | [1] |
| Molecular Formula | C₂₁H₃₄O₅ | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| UV max (in ethanol) | 289, 301, 316 nm | [1] |
| Solubility | Ethanol (~50 mg/ml), DMF (~50 mg/ml), PBS (pH 7.2, ~1 mg/ml) | [1] |
Table 2: Storage and Stability Guidelines
| Condition | Duration | Recommendation | Reference |
| Solid/Neat | Not Recommended | Rapid degradation observed even at -20°C. | [2] |
| Solution in Methanol/Ethanol | Several Weeks | Store at -20°C under inert gas, protected from light. | [2] |
| Solution in Methanol/Ethanol | 1-3 Months | Store at -80°C under inert gas, protected from light. | [2] |
| Long-Term Storage | ≥ 1 Year | Store as a solution at -80°C. | [1] |
Experimental Protocols
Protocol 1: General Workflow for Purification from a Synthetic Mixture
This protocol outlines the general steps following a total chemical synthesis, assuming the final step is a deprotection of silyl (B83357) ethers.
-
Crude Reaction Quenching: After the deprotection reaction (e.g., using TBAF), quench the reaction carefully at low temperature as per the synthetic protocol.
-
Aqueous Workup: Perform a gentle aqueous workup using pre-chilled, deoxygenated solutions. Minimize exposure to ambient light and air.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and immediately proceed to the next step.
-
Solvent Removal: Carefully remove the solvent under reduced pressure at low temperature. Do not dry to a solid. It is preferable to leave a small amount of solvent and proceed directly to chromatographic purification.
-
Chromatography: Purify the crude material using semi-preparative HPLC (see Protocol 2).
-
Analysis and Pooling: Collect fractions and analyze them by analytical HPLC or TLC. Pool the fractions containing the pure product.
-
Final Formulation: Evaporate the solvent from the pooled fractions under a stream of nitrogen. Immediately redissolve the purified product in deoxygenated methanol or ethanol for storage at -80°C.[2]
Protocol 2: Semi-Preparative HPLC Purification
This is a representative method. The column, mobile phase, and gradient must be optimized for the specific synthetic mixture.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade), potentially with 0.05% acetic acid.
-
Solvent B: Acetonitrile or Methanol (HPLC grade), potentially with 0.05% acetic acid.
-
Ensure all solvents are filtered and degassed/sparged with helium or argon.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent like methanol). Filter through a 0.22 µm syringe filter before injection.
-
Gradient Elution: Develop a gradient method to separate the LXB4 methyl ester from starting materials, reagents, and byproducts (e.g., isomers, lactone). A typical gradient might run from 40% B to 90% B over 30-40 minutes.
-
Detection: Monitor the elution using a UV detector set at the characteristic absorbance maxima (e.g., 301 nm).[1]
-
Fraction Collection: Collect fractions corresponding to the main product peak. Keep fractions on ice and protected from light.
-
Post-Purification Handling: Immediately process the pure fractions as described in Protocol 1.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Enantiopure 6,11‐Methylene Lipoxin B 4 Methyl Ester: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. biorxiv.org [biorxiv.org]
- 7. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lipoxin B4 Handling and Oxidation Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lipoxin B4 (LXB4). This resource provides essential guidance on preventing the oxidation of LXB4 during experimental procedures to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxin B4 and why is it prone to oxidation?
Lipoxin B4 (LXB4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid, a polyunsaturated fatty acid.[1][2] Its structure contains a conjugated tetraene system, which is highly susceptible to oxidation by air, light, and heat. This chemical instability can lead to rapid degradation and loss of biological activity if not handled properly.[1]
Q2: How should I store my stock solution of Lipoxin B4?
LXB4 should be stored at -80°C in a solution of an organic solvent such as ethanol (B145695), under an inert gas like nitrogen or argon.[3][4] This minimizes its exposure to oxygen and prevents degradation. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: For how long is Lipoxin B4 stable under recommended storage conditions?
When stored correctly at -80°C, a solution of LXB4 in ethanol is generally stable for at least one year.[3] However, once diluted in aqueous buffers for experiments, its stability decreases significantly.
Q4: Can I use dimethyl sulfoxide (B87167) (DMSO) to dissolve Lipoxin B4?
It is strongly advised to avoid using DMSO for dissolving and storing LXB4 and other specialized pro-resolving mediators. DMSO can promote the isomerization and oxidation of these sensitive compounds.
Q5: My experimental results with LXB4 are inconsistent. Could oxidation be the cause?
Yes, inconsistent results are a common consequence of LXB4 degradation due to oxidation. If the compound is not properly handled during dilution, incubation, and analysis, its effective concentration can decrease, leading to variable biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity of LXB4 in cell-based assays. | Oxidation of LXB4 after dilution in aqueous buffer. | Prepare fresh dilutions of LXB4 for each experiment. Minimize the time between dilution and addition to the experimental system. Consider supplementing the culture medium with a low concentration of a compatible antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), after validating its non-interference with the assay. |
| Exposure to light during the experiment. | Protect all solutions containing LXB4 from light by using amber vials and minimizing exposure to ambient light. | |
| High variability between replicate experiments. | Inconsistent handling and storage of LXB4 stock solutions. | Ensure all users follow a standardized protocol for thawing, aliquoting, and diluting the LXB4 stock. Always use fresh aliquots for each experiment. |
| Degradation in cell culture media over time. | For long-term experiments (over 24 hours), consider replenishing the LXB4-containing media every 24 hours to maintain a consistent concentration of the active compound.[3] | |
| Artifacts or unexpected peaks in mass spectrometry analysis. | Oxidation of LXB4 during sample preparation and extraction. | Use an inert gas (nitrogen or argon) to evaporate solvents during extraction.[1] Perform all steps on ice or at 4°C to minimize thermal degradation. Include antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent. |
| Isomerization in aqueous solution before analysis. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at 4°C and analyze within 24 hours.[1] |
Quantitative Data Summary
The stability of Lipoxin B4 is highly dependent on the storage and experimental conditions. The following tables summarize the available data and provide general guidelines.
Table 1: Lipoxin B4 Storage and Stability
| Condition | Solvent | Temperature | Stability | Reference |
| Long-term storage | Ethanol | -80°C | ≥ 1 year | [3] |
| Short-term storage (intermediate dilutions) | Methanol (B129727) or Ethanol | -20°C to -80°C | Several weeks to a few months | [1] |
| As a solid | - | -20°C | Rapid degradation | [1] |
Table 2: General Stability of Lipoxins in Aqueous Buffers
| Buffer pH | Temperature | Stability (based on LXA4) | Reference |
| Acidic | 37°C | Rapid degradation | |
| Neutral | 37°C | ~70% remaining after 1 month | |
| Alkaline | 37°C | >90% remaining after 1 month |
Note: Data for LXA4 is used as a proxy due to the limited availability of specific stability data for LXB4 in various buffers.
Experimental Protocols
Protocol 1: Preparation of Lipoxin B4 Working Solutions for Cell Culture
-
Thawing: Remove an aliquot of the LXB4 stock solution (in ethanol) from the -80°C freezer and thaw it on ice, protected from light.
-
Dilution: Prepare serial dilutions of the LXB4 stock in fresh, high-quality ethanol or methanol to create an intermediate stock.
-
Final Dilution: Just before adding to the cell culture, dilute the intermediate stock into the cell culture medium to the final desired concentration. The final concentration of ethanol in the culture medium should be kept low (typically below 0.1%) to avoid solvent effects.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of ethanol as the LXB4-treated samples.
-
Application: Add the freshly prepared LXB4-containing medium to the cells. For experiments lasting longer than 24 hours, replace the medium with freshly prepared LXB4-containing medium every 24 hours.[3]
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Lipoxin B4
This protocol is adapted from established methods for specialized pro-resolving mediators.
-
Internal Standards: To each biological sample, add a solution of deuterated internal standards (e.g., d5-LXA4, d5-RvD2) to allow for quantification and to track recovery.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample to precipitate proteins. Incubate on ice for 45 minutes.
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the lipoxins with methyl formate (B1220265) or another suitable organic solvent.
-
-
Solvent Evaporation: Evaporate the solvent from the eluted sample under a gentle stream of nitrogen gas. Do not use air , as this will cause oxidation.[1]
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the mobile phase (e.g., methanol/water mixture).
-
Analysis: Immediately analyze the sample by LC-MS/MS. If immediate analysis is not possible, store the reconstituted sample at 4°C and analyze within 24 hours.[1]
Visualizations
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Reactome | Biosynthesis of Lipoxins (LX) [reactome.org]
- 3. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lipoxin B4 bioassays
Welcome to the Technical Support Center for Lipoxin B4 (LXB4) Bioassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments involving LXB4, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
???+ question "What is Lipoxin B4 (LXB4)?"
???+ question "What is the mechanism of action for LXB4?"
???+ question "How should I store and handle LXB4?"
???+ question "What are typical working concentrations for LXB4 in bioassays?"
???+ question "What is the difference between Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4)?"
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results in LXB4 bioassays, such as cell-based functional assays or ELISAs.
Issue 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| LXB4 Degradation | Ensure LXB4 is stored at -80°C and handled according to the manufacturer's instructions.[1] Prepare fresh dilutions in appropriate buffer for each experiment. Avoid repeated freeze-thaw cycles. |
| Inactive Reagents (ELISA) | Confirm that all kit components, especially the enzyme conjugate and substrate, are within their expiration date and have been stored correctly. Test the activity of the conjugate and substrate independently if possible.[2] |
| Insufficient Incubation Time/Temperature | Verify that the incubation times and temperatures used match the protocol recommendations. Substrate development times for ELISAs are typically 10-30 minutes.[2] Ensure all reagents and plates are brought to the recommended temperature before use. |
| Incorrect Reagent Preparation/Order | Double-check all calculations for dilutions. Ensure reagents are added in the correct sequence as specified by the protocol.[2][3] |
| Suboptimal LXB4 Concentration | The dose-response for LXB4 can be very specific. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.[4] |
| Cell Viability Issues | Confirm cell viability before and after the assay (e.g., using Trypan blue). Poor cell health will lead to inconsistent responses. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding (ELISA) | Use an appropriate blocking buffer and ensure sufficient incubation time. Increase the number of wash steps or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[2][5] |
| Excessive Antibody/Conjugate Concentration (ELISA) | Titrate the detection antibody and/or enzyme conjugate to determine the optimal concentration that provides a strong signal without high background.[2][6] |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each experiment. Ensure there is no cross-contamination between reagents. Sodium azide, a common preservative, will inhibit peroxidase-based reactions.[2] |
| Incubation Time Too Long | Reduce the incubation time for the substrate or antibodies to minimize background development.[2] |
| Plate Stacking During Incubation | Stacking plates can lead to uneven temperature distribution, causing an "edge effect" with higher background on the outer wells. Incubate plates separately to ensure uniform temperature.[5] |
Issue 3: High Variability Between Replicates (Poor Precision)
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.[3][5] |
| Incomplete Washing | Make sure all wells are completely aspirated and filled during each wash step. An automated plate washer can improve consistency.[2][6] At the end of the wash, tap the plate on absorbent paper to remove residual liquid.[6] |
| Inconsistent Incubation Conditions | Use plate sealers to prevent evaporation during incubations.[6] Avoid stacking plates to ensure uniform temperature across all wells.[5] Read the plate shortly after stopping the reaction to prevent signal drift.[6] |
| Cell Seeding Density | In cell-based assays, ensure a uniform number of viable cells is seeded in each well. Perform cell counts immediately before plating. |
| Reagent Mixing | Ensure all reagents, especially standards and samples, are thoroughly but gently mixed before being added to the wells.[2] |
Quantitative Data Summary
The following tables provide key quantitative data to help guide your experimental setup.
Table 1: LXB4 Storage and Biological Stability
| Parameter | Condition | Observation | Source |
| Long-Term Storage | -80°C | Stable for ≥ 1 year | [1] |
| Shipping | Dry Ice | Recommended for maintaining stability | [1] |
| pH Stability (of related Lipoxin A4) | Acidic Buffer (pH < 7) | Complete degradation after 1 month | [7] |
| pH Stability (of related Lipoxin A4) | Neutral Buffer (pH 7) | ~70% remained after 1 month | [7] |
| pH Stability (of related Lipoxin A4) | Alkaline Buffer (pH > 7) | >90% remained after 1 month | [7] |
| Metabolic Inactivation | In vivo / In vitro | Native lipoxins can be rapidly metabolized by dehydrogenase-mediated oxidation. | [8][9] |
Table 2: Example Effective Concentrations of LXB4 in Bioassays
| Assay Type | Cell Type / Model | Effective Concentration | Observed Effect | Source |
| Adhesion Assay | Human Polymorphonuclear Leukocytes (PMNs) | IC50: 0.3 nM | Inhibition of LTB4-stimulated adhesion | [1] |
| Migration Assay | Human PMNs | 100 nM | Inhibition of LTB4-stimulated migration | [1] |
| Antibody Production | Human Memory B Cells | 10 - 100 nM | Enhancement of IgG production | [4] |
| Mast Cell Degranulation | Bone Marrow-Derived Mast Cells | 100 nM | Significant decrease in degranulation | [10] |
| Neuroprotection | HT22 Neuronal Cells | EC50: 292.8 nM | Recovery in neuronal survival after glutamate (B1630785) challenge |
Experimental Protocols & Visualizations
Protocol 1: General LXB4 ELISA
This protocol outlines a typical competitive ELISA procedure for quantifying LXB4 in biological samples.
-
Standard Preparation: Prepare a serial dilution of the LXB4 standard in the provided assay buffer.
-
Sample Addition: Add samples, standards, and blank controls to a 96-well plate pre-coated with an LXB4 antibody.
-
HRP-Conjugate Addition: Add a fixed amount of HRP-conjugated LXB4 to each well. This will compete with the LXB4 in the sample/standard for binding to the antibody on the plate.
-
Incubation: Cover the plate and incubate, typically for 1-2 hours at 37°C or as specified by the kit manufacturer.[3]
-
Washing: Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.[3]
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[2][3]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.[11] The signal intensity will be inversely proportional to the amount of LXB4 in the sample.
Protocol 2: General Cell-Based Functional Assay (e.g., Chemotaxis)
This protocol describes a general workflow for assessing the effect of LXB4 on cell function.
-
Cell Preparation: Isolate and prepare the target cells (e.g., neutrophils, B cells). Ensure high viability and correct cell density.[4]
-
Pre-treatment: Pre-treat cells with various concentrations of LXB4 or a vehicle control for a specified time (e.g., 30 minutes).[4]
-
Stimulation: Add a known stimulant to induce the biological response of interest (e.g., a chemoattractant like LTB4 for a migration assay, or a polyclonal activator for B cell antibody production).[1][4]
-
Incubation: Incubate the cells for a period sufficient to allow the biological response to occur (can range from hours to several days depending on the assay).[4]
-
Measurement: Quantify the endpoint. This could be cell migration (e.g., using a Boyden chamber), cytokine secretion (e.g., by ELISA of the supernatant), or antibody production.[12][4]
-
Data Analysis: Compare the response in LXB4-treated cells to the vehicle-treated controls.
Visualizing Troubleshooting and Signaling Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Lipoxin B4 (LXB4) enhances human memory B cell antibody production via upregulating cyclooxygenase-2 (COX2) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
- 12. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
potential experimental artifacts with Lipoxin B4 methyl ester
Welcome to the technical support center for Lipoxin B4 (LXB4) methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential experimental challenges associated with this potent lipid mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxin B4 methyl ester and why is it used in research?
Lipoxin B4 (LXB4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a crucial role in the resolution of inflammation.[1] However, native LXB4 is highly unstable and rapidly metabolized in vivo. The methyl ester form is a more stable, lipid-soluble prodrug of LXB4 that is commonly used in experimental settings to overcome the challenges of the parent compound's instability.[2][3]
Q2: What is the primary mechanism of action for Lipoxin B4?
Lipoxin B4 is known to have potent anti-inflammatory and pro-resolving actions.[1][4] It can reduce leukocyte infiltration, particularly of neutrophils, and decrease the degranulation of mast cells and eosinophils in airway inflammation models.[5] LXB4's signaling pathways are still under investigation, but some studies suggest it may exert its effects through novel pathways distinct from the well-characterized Lipoxin A4 receptor (ALX/FPR2).[6][7] Recent research has also uncovered a role for LXB4 in inhibiting glial cell activation via CXCR3 signaling in models of acute retinal neuroinflammation.[7]
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -80°C.[2][8] Manufacturer recommendations suggest that it is stable for at least one year under these conditions.[2]
Q4: In what solvents is this compound soluble?
This compound is soluble in several organic solvents. It is important to choose the correct solvent for your stock solution and experimental setup to avoid precipitation and ensure biological activity.[2][3] See the table below for solubility data.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or no biological effect observed.
| Potential Cause | Troubleshooting Step | Explanation |
| Degradation of the compound | 1. Verify proper storage: Ensure the compound has been consistently stored at -80°C. 2. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid form or a recently purchased solution. 3. Minimize freeze-thaw cycles: Aliquot the stock solution into single-use vials to prevent degradation from repeated temperature changes. | Lipoxins are inherently unstable. Even the more stable methyl ester form can degrade if not handled properly. |
| Improper solvent or dilution | 1. Use recommended solvents: Prepare stock solutions in ethanol (B145695) or DMF. Avoid DMSO as the compound is unstable in it.[2][3] 2. Ensure complete solubilization: Before making further dilutions, ensure the compound is fully dissolved in the stock solvent. 3. Prepare aqueous solutions immediately before use: When diluting into aqueous buffers like PBS, do so just prior to the experiment to minimize precipitation and degradation.[9] | The compound has limited solubility in aqueous solutions and can precipitate, leading to a lower effective concentration. |
| Metabolic inactivation in cell culture | 1. Replenish the compound: In longer-term cell culture experiments (over 24 hours), consider replenishing the this compound in the media.[10] 2. Use stable analogs for long-term studies: For chronic in vivo or long-term in vitro studies, consider using more metabolically stable synthetic analogs of Lipoxin B4.[11] | Cells, particularly immune cells like monocytes, can rapidly metabolize lipoxins into inactive forms. |
| Incorrect cell passage number or health | 1. Use cells within their optimal passage range. 2. Ensure high cell viability before starting the experiment. | Cellular responses can vary with passage number and overall health. |
Problem 2: High background or unexpected results in assays.
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent effects | 1. Include a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., ethanol) used to dissolve the this compound.[10] 2. Minimize final solvent concentration: Keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts. | The solvents used to dissolve the compound can have their own biological effects on cells. |
| Non-specific binding to labware | 1. Use low-protein-binding tubes and plates: This is especially important when working with low concentrations of the compound.[12][13] 2. Pre-coat plates if necessary: For certain applications, pre-coating plates with a blocking agent may reduce non-specific binding. | Lipids and other small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your experiment. |
| Assay interference | 1. Run an assay blank: To check for interference with fluorescence or absorbance readings, run a control with the compound in the assay buffer without the biological components. 2. Consider alternative detection methods: If interference is suspected, consider using an orthogonal assay with a different readout. | The conjugated tetraene structure of lipoxins may have inherent fluorescent or quenching properties that could interfere with certain assay formats.[14] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMF | 50 mg/mL | [2][3] |
| Ethanol | 50 mg/mL | [2][3] |
| DMSO | Unstable | [2][3] |
| PBS (pH 7.2) | 1 mg/mL | [2][3] |
Table 2: Stability of this compound
| Condition | Stability | Reference |
| Storage at -80°C | ≥ 1 year | [2] |
| Storage of Lipoxin B4 (parent compound) in methanol/ethanol at -20°C | Several weeks | |
| Storage of Lipoxin B4 (parent compound) in methanol/ethanol at -80°C | 1-3 months |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol is adapted from a study investigating the effects of Lipoxin B4 on human memory B cells.[10]
-
Prepare a stock solution: Dissolve the this compound in ethanol to create a concentrated stock solution.
-
Vehicle Control: Prepare a vehicle control solution of 1x PBS with a final ethanol concentration equivalent to the highest concentration of this compound to be used in the experiment (e.g., 0.03% ethanol).[10]
-
Cell Treatment:
-
Pre-treat cells with either the vehicle control or the desired concentration of this compound for 30 minutes.
-
Following the pre-treatment, add the experimental stimulants to the cell culture.
-
For experiments lasting longer than 24 hours, replenish the this compound in the culture medium every 24 hours to account for potential degradation or metabolism.[10]
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a study investigating the effects of this compound in a mouse model of ocular hypertension.[9]
-
Solvent Evaporation: The vehicle for the commercially available this compound (typically ethanol) should be removed under a stream of nitrogen gas.
-
Resuspension: Immediately prior to injection or topical administration, resuspend the dried this compound in sterile PBS to the desired final concentration (e.g., 1 µg in 100 µL for intraperitoneal injection or 1 µg in 5 µL for topical ocular administration).[9]
Visualizations
References
- 1. Lipoxin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Labchem Catalog [labchem.com.my]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipoxin B4 (LXB4) enhances human memory B cell antibody production via upregulating cyclooxygenase-2 (COX2) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]
- 12. nbsscientific.com [nbsscientific.com]
- 13. Evaluation of binding preference of microtubes for nanoproteomics sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent n-3 and n-6 very long chain polyunsaturated fatty acids: three-photon imaging in living cells expressing liver fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Commercially Sourced Lipoxin B4 Methyl Ester
Welcome to the technical support center for Lipoxin B4 (LXB4) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the purity and integrity of commercially sourced LXB4 methyl ester in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxin B4 methyl ester and why is its purity crucial?
A: Lipoxin B4 (LXB4) methyl ester is a more stable, lipid-soluble prodrug of Lipoxin B4, a specialized pro-resolving mediator (SPM) derived from arachidonic acid.[1][2] LXB4 plays a critical role in the resolution phase of inflammation and has demonstrated potent neuroprotective effects.[3][4] Ensuring its purity is paramount, as even minor impurities or degradation products can significantly alter experimental outcomes, leading to erroneous or irreproducible results.
Q2: How should I handle and store my commercially sourced this compound?
A: Proper handling and storage are critical to maintaining the purity of LXB4 methyl ester. It is highly susceptible to degradation from air, light, and improper temperatures.[5]
Storage and Handling Guidelines
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes chemical degradation and maintains long-term stability for at least one year. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the polyunsaturated fatty acid chain. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |
| Solvent | Ethanol (B145695) or Methanol | LXB4 methyl ester is soluble and relatively stable in these solvents. Avoid repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh from a stock solution for each experiment. | Minimizes degradation in aqueous buffers or cell culture media. |
Q3: What are the common impurities or degradation products I should be aware of?
A: Impurities in commercially sourced LXB4 methyl ester can arise from the synthesis process or degradation during storage and handling.
Potential Impurities and Degradation Products
| Type | Compound | Formation | Potential Impact |
| Degradation | 6,7-dihydro-LXB4 | Reduction of a double bond in the triene core. | Altered biological activity. |
| Degradation | 5-oxo-LXB4 | Oxidation of the hydroxyl group at the C5 position. | Altered biological activity. |
| Synthesis-Related | Isomers (e.g., cis/trans isomers) | Incomplete stereochemical control during synthesis. | Different receptor binding and biological effects. |
| Synthesis-Related | Residual solvents or reagents | Incomplete purification after synthesis. | Can interfere with assays or cause cytotoxicity. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem: Inconsistent or unexpected biological activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of LXB4 methyl ester | - Verify storage conditions (-80°C, inert atmosphere, protection from light). - Prepare fresh working solutions for each experiment. - Perform a purity check using HPLC (see protocol below). |
| Presence of impurities | - Analyze the sample for the presence of isomers or other synthesis-related impurities using HPLC or GC-MS (see protocols below). - If significant impurities are detected, consider purchasing a new batch from a reputable supplier and request a certificate of analysis. |
| Incorrect dosage/concentration | - Carefully re-calculate dilutions. - Perform a dose-response curve to determine the optimal concentration for your experimental system. |
Problem: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Column degradation | - Use a new C18 column or a column specifically designed for lipid analysis. - Flush the column with an appropriate solvent to remove contaminants. |
| Inappropriate mobile phase | - Adjust the mobile phase composition (e.g., acetonitrile/water gradient). - Ensure the mobile phase is freshly prepared and degassed. |
| Sample overload | - Reduce the injection volume or dilute the sample. |
Problem: Low signal or no detection in GC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Incomplete derivatization | - Optimize the derivatization protocol (see below) by adjusting reaction time, temperature, and reagent concentration. - Ensure the sample is completely dry before adding the derivatization reagent. |
| Degradation during derivatization | - Use milder derivatization conditions if possible. |
| Instrument sensitivity | - Check the instrument's tuning and calibration. - Increase the sample concentration if possible. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.[6][7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-50% B (linear gradient)
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 301 nm (characteristic absorbance for the tetraene chromophore of lipoxins).
-
Sample Preparation: Dissolve a small amount of this compound in ethanol to a final concentration of approximately 1 mg/mL. Inject 10-20 µL.
-
Expected Results: A single major peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves derivatization to increase the volatility of the molecule for GC-MS analysis.[9]
-
Derivatization (Trimethylsilylation):
-
Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC-MS system.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10 min.
-
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of 50-650 m/z.
-
Data Analysis: Compare the obtained mass spectra with a reference spectrum of pure, derivatized this compound. Search for masses corresponding to potential degradation products (e.g., dihydro- or oxo-LXB4 derivatives) or other unexpected compounds.
Visualizations
Lipoxin B4 Biosynthesis Pathway
Caption: Biosynthesis of Lipoxin B4 from arachidonic acid.
Experimental Workflow for Purity Assessment
Caption: Workflow for ensuring the purity of this compound.
Lipoxin B4 Downstream Signaling (Neuroprotection)
Caption: Putative signaling pathway for Lipoxin B4-mediated neuroprotection.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxin - Wikipedia [en.wikipedia.org]
- 3. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection [frontiersin.org]
- 12. uhn.portals.in-part.com [uhn.portals.in-part.com]
- 13. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lipoxin B4 Outshines Lipoxin A4 in Neuroprotective Potency: A Comparative Analysis
Researchers in neurobiology and drug development are increasingly focusing on specialized pro-resolving mediators (SPMs) as potential therapeutic agents for neurodegenerative diseases. Among these, Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) have demonstrated significant neuroprotective effects. However, emerging evidence indicates that LXB4, the less-studied of the two, exhibits superior potency in protecting neurons from injury. This guide provides a detailed comparison of the neuroprotective efficacy of LXB4 versus LXA4, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Lipoxins are endogenous lipid mediators derived from arachidonic acid that play a crucial role in the resolution of inflammation.[1][2] While both LXA4 and LXB4 are recognized for their anti-inflammatory properties, recent studies have highlighted their direct neuroprotective actions, independent of their roles in modulating immune responses.[2] A key finding from comparative studies is that LXB4 consistently demonstrates greater neuroprotective efficacy than LXA4 in various experimental models of neuronal injury.[1][3]
Quantitative Comparison of Neuroprotective Effects
Experimental data from both in vivo and in vitro studies underscore the superior neuroprotective potency of Lipoxin B4 over Lipoxin A4.
| Efficacy Parameter | Lipoxin B4 (LXB4) | Lipoxin A4 (LXA4) | Experimental Model | Reference |
| Retinal Ganglion Cell (RGC) Survival (in vivo) | 99% (±4.7) increase in survival | 57% (±3.8) increase in survival | Acute retinal injury induced by kainic acid in mice | [1] |
| Neuronal Cell Viability (in vitro) | Significant activity at 50 nM | Significant activity at 500 nM | Glutamate-challenged HT22 hippocampal neuronal cells | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of LXA4 and LXB4 neuroprotective potency.
In Vivo Model: Acute Retinal Injury in Mice
This protocol describes the induction of acute retinal injury using kainic acid and the assessment of retinal ganglion cell (RGC) survival following treatment with lipoxins.
1. Animals: Adult male C57BL/6J mice (8-10 weeks old) are used for this study. All procedures are performed in accordance with institutional guidelines for animal care and use.
2. Intravitreal Injection of Lipoxins:
- Mice are anesthetized with a mixture of ketamine and xylazine.
- A small incision is made in the sclera with a 30-gauge needle.
- 1 µL of either LXA4 (10 µM), LXB4 (10 µM), or vehicle (phosphate-buffered saline, PBS) is injected into the vitreous humor of one eye using a Hamilton syringe with a 33-gauge needle.
3. Induction of Retinal Injury:
- One hour after the lipoxin or vehicle injection, a second intravitreal injection of 1 µL of kainic acid (10 mM in PBS) is administered to the same eye to induce excitotoxic injury to the retinal ganglion cells.
4. Assessment of RGC Survival:
- Seven days post-injury, mice are euthanized, and the eyes are enucleated.
- Retinas are dissected, fixed in 4% paraformaldehyde, and prepared as whole mounts.
- RGCs are identified by immunostaining with an antibody against a specific RGC marker (e.g., Brn3a or RBPMS).
- The number of surviving RGCs is quantified by counting the labeled cells in standardized fields of view using a fluorescence microscope.
- The results are expressed as the percentage of RGC survival relative to non-injured control retinas.
In Vitro Model: Glutamate-Challenged HT22 Cell Viability Assay
This protocol details the method for assessing the neuroprotective effects of lipoxins on a neuronal cell line exposed to glutamate-induced oxidative stress.
1. Cell Culture:
- HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Lipoxins and Glutamate (B1630785):
- HT22 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing varying concentrations of LXA4 (e.g., 1 nM to 1 µM) or LXB4 (e.g., 1 nM to 1 µM).
- After a 1-hour pre-treatment with the lipoxins, glutamate is added to the wells at a final concentration of 5 mM to induce oxidative stress and cell death. Control wells receive vehicle treatment.
3. Assessment of Cell Viability (MTT Assay):
- After 24 hours of incubation with glutamate, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
- The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
- The absorbance at 570 nm is measured using a microplate reader.
- Cell viability is expressed as a percentage of the viability of untreated control cells.
Signaling Pathways
The neuroprotective actions of LXA4 and LXB4 are mediated through distinct signaling pathways. LXA4 primarily signals through the well-characterized ALX/FPR2 receptor, whereas the receptor and downstream pathway for the more potent LXB4 remain to be fully elucidated.
Caption: LXA4 signaling pathway for neuroprotection.
The neuroprotective effects of LXA4 are primarily mediated through its binding to the ALX/FPR2 G-protein coupled receptor.[4][5] This interaction leads to the inhibition of pro-inflammatory and pro-apoptotic signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4][6] By suppressing these pathways, LXA4 reduces the expression of inflammatory mediators and inhibits programmed cell death, thereby promoting neuronal survival.
Caption: LXB4 signaling for neuroprotection.
In contrast to LXA4, the signaling mechanism of LXB4 in neuroprotection is not yet fully understood.[1] It has been demonstrated that the neuroprotective actions of LXB4 are independent of the ALX/FPR2 receptor.[4] The identification of the specific receptor for LXB4 and the elucidation of its downstream signaling pathway are areas of active research and hold the promise of revealing novel targets for therapeutic intervention in neurodegenerative diseases.
Conclusion
References
- 1. Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fairweather Friends: Evidence of Lipoxin Dysregulation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocyte-derived lipoxins A4 and B4 promote neuroprotection from acute and chronic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Lipoxin A4 in Central Nervous System Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipoxin B4 and Resolvin D1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways of two key specialized pro-resolving mediators (SPMs), Lipoxin B4 (LXB4) and Resolvin D1 (RvD1). Both lipid mediators play crucial roles in the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory diseases. Understanding their distinct and overlapping signaling mechanisms is paramount for the development of novel therapeutic strategies.
Key Distinctions at a Glance
| Feature | Lipoxin B4 (LXB4) | Resolvin D1 (RvD1) |
| Precursor | Arachidonic Acid (ω-6 PUFA) | Docosahexaenoic Acid (ω-3 PUFA) |
| Primary Receptors | Not definitively identified; signals distinctly from LXA4. | ALX/FPR2 and GPR32 |
| Key Signaling Pathways | - Inhibits glial cell activation via CXCR3 pathway. - Enhances B cell antibody production via COX-2. | - Inhibits NF-κB activation. - Activates PI3K/Akt and ERK/MAPK pathways. - Modulates mTORC1 signaling. - Suppresses microglia activation via BDNF/TrkB pathway. |
| Primary Cellular Targets | Neutrophils, Mast Cells, Glial Cells, B Cells | Neutrophils, Macrophages, Microglia, T Cells |
Signaling Pathways: A Detailed Comparison
The signaling cascades initiated by LXB4 and RvD1, while both leading to the resolution of inflammation, are initiated by distinct receptor interactions and involve different downstream effectors.
Resolvin D1 (RvD1) Signaling
Resolvin D1 exerts its potent pro-resolving effects by engaging two G protein-coupled receptors (GPCRs): ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32.[1][2] This dual-receptor engagement allows for a broad range of cellular responses aimed at dampening inflammation and promoting tissue repair.
Key downstream signaling events of RvD1 include:
-
Inhibition of Pro-inflammatory Pathways: RvD1 effectively suppresses the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[3][4] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
-
Activation of Pro-resolving Kinases: RvD1 activates the PI3K/Akt and ERK/MAPK signaling pathways.[1] The activation of these pathways is associated with the promotion of cell survival and the inhibition of apoptosis in various cell types.[5]
-
Modulation of Cellular Metabolism and Function: RvD1 has been shown to influence the mTORC1 signaling pathway, which is a key regulator of cell growth and metabolism.
-
Neuroinflammation Resolution: In the central nervous system, RvD1 can alleviate neuroinflammation by inhibiting microglial activation through the suppression of the BDNF/TrkB signaling pathway.
-
Macrophage Polarization: Through its interaction with GPR32, RvD1 promotes the polarization of macrophages towards a pro-resolving M2 phenotype, which is characterized by enhanced phagocytosis of apoptotic cells and debris.
Lipoxin B4 (LXB4) Signaling
The signaling pathway of Lipoxin B4 is less characterized compared to RvD1. A specific high-affinity receptor for LXB4 has yet to be definitively identified, which presents a significant knowledge gap. However, studies have shown that LXB4 signals in a manner distinct from its isomer, Lipoxin A4 (LXA4), which utilizes the ALX/FPR2 receptor.[6]
Emerging evidence suggests the following signaling mechanisms for LXB4:
-
Modulation of Chemokine Receptor Signaling: In glial cells, LXB4 has been shown to inhibit activation by interfering with the CXCR3 chemokine receptor pathway.[7] This suggests a novel mechanism for its anti-inflammatory effects in the nervous system.
-
Regulation of Adaptive Immunity: LXB4 can enhance the production of IgG antibodies by memory B cells.[3] This effect is mediated, at least in part, through the upregulation of cyclooxygenase-2 (COX-2).[3] This finding points to a role for LXB4 in modulating adaptive immune responses.
-
Inhibition of Leukocyte Trafficking: LXB4 is a potent inhibitor of neutrophil migration and adhesion, key events in the inflammatory response.[8][9] The precise signaling cascade leading to this effect is still under investigation but is known to be distinct from LXA4.
Quantitative Data on Biological Activities
The following tables summarize quantitative data from various studies, highlighting the potent anti-inflammatory and pro-resolving effects of LXB4 and RvD1. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
Table 1: Effects on Leukocyte Functions
| Mediator | Assay | Cell Type | Concentration | Effect | Citation |
| LXB4 | Neutrophil Transmigration | Human Neutrophils | 1 nM | Increased transmigration across lymphatic endothelial cells in neutrophils from atherosclerosis patients. | [8][9] |
| RvD1 | Neutrophil Infiltration (in vivo) | Murine Peritonitis Model | 1 ng/mouse | Significantly reduced total leukocyte and neutrophil infiltration. | [6] |
| RvD1 | Macrophage Phagocytosis | Murine Macrophages | 0.01-100 nM | Enhanced phagocytosis of zymosan particles. | [6] |
Table 2: Modulation of Inflammatory Mediators
| Mediator | Stimulus | Cell/System | Concentration | Effect on Mediator Production | Citation |
| LXB4 | IL-1β | Human Tendon Stromal Cells | Not Specified | Upregulated concentrations of other SPMs. | [10] |
| RvD1 | LPS | Human Macrophages | 10, 50, 100 nM | Dose-dependent downregulation of TNF-α, KLF5, miR-155-5p, miR-146-5p, and miR-148a-3p mRNA. | [4] |
| RvD1 | Zymosan (in vivo) | Murine Peritonitis Exudates | 1 ng/mouse | Significant reduction in prostaglandins (B1171923) and LTB4. | [6] |
| RvD1 | IL-1β or TNF-α | Human PDL Cells & Monocytes | 0.1-10 ng/ml | Reduced PGE2 production and induced LXA4 production. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the signaling of LXB4 and RvD1.
Neutrophil Transmigration Assay
-
Objective: To assess the effect of LXB4 and RvD1 on the migration of neutrophils across an endothelial or lymphatic endothelial cell monolayer.
-
Method: Human neutrophils are isolated and pre-treated with LXB4, RvD1, or a vehicle control. A transwell system is utilized, with a confluent monolayer of endothelial cells cultured on the porous membrane of the upper chamber. The pre-treated neutrophils are added to the upper chamber, and a chemoattractant (e.g., IL-8 or LTB4) is placed in the lower chamber. After an incubation period (e.g., 3 hours), the number of neutrophils that have migrated to the lower chamber is quantified by cell counting.[8]
-
Workflow:
Neutrophil Transmigration Assay Workflow.
Macrophage Phagocytosis Assay
-
Objective: To determine the effect of RvD1 on the phagocytic capacity of macrophages.
-
Method: Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages are cultured and pre-incubated with various concentrations of RvD1 or a vehicle. Fluorescently labeled particles (e.g., zymosan or apoptotic cells) are then added to the macrophage cultures. After a defined incubation period, non-ingested particles are washed away. The phagocytic activity is quantified by measuring the fluorescence intensity of the macrophages using flow cytometry or fluorescence microscopy.[2][6]
-
Workflow:
Macrophage Phagocytosis Assay Workflow.
Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the activation state of key signaling proteins in response to LXB4 or RvD1.
-
Method: Cells (e.g., macrophages, neutrophils) are treated with LXB4, RvD1, or a vehicle for various time points. The cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated (activated) or total forms of target proteins (e.g., Akt, ERK, NF-κB). Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[1]
-
Workflow:
Western Blot Analysis Workflow.
Conclusion
Lipoxin B4 and Resolvin D1 are potent lipid mediators that orchestrate the resolution of inflammation through distinct, yet potentially overlapping, signaling pathways. RvD1 signaling is well-documented to occur through the ALX/FPR2 and GPR32 receptors, leading to the suppression of pro-inflammatory pathways and the activation of pro-resolving cascades. In contrast, the signaling mechanisms of LXB4 are less defined, with its specific receptor remaining elusive. However, emerging research highlights its unique roles in modulating chemokine receptor signaling and adaptive immunity.
Further research, particularly focused on identifying the LXB4 receptor and conducting direct comparative studies with RvD1 under standardized conditions, is crucial for a complete understanding of their respective roles in inflammation resolution. Such knowledge will be instrumental in the rational design of novel therapeutics that can harness the potent pro-resolving activities of these specialized mediators for the treatment of a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 impairment of apoptotic signaling in macrophages: implication of the PI3K/Akt and the ERK/Nrf-2 defense pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Proresolving Mediators LXB4 and RvE1 Regulate Inflammation in Stromal Cells from Patients with Shoulder Tendon Tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Promise of Stability: Evaluating Metabolically Stable Lipoxin B4 Analogs in the Fight Against Chronic Inflammation
For researchers, scientists, and drug development professionals, the quest for potent and durable anti-inflammatory therapeutics is a constant endeavor. Lipoxins, endogenous specialized pro-resolving mediators, have long been recognized for their potent anti-inflammatory and pro-resolution activities. However, their therapeutic potential has been hampered by rapid metabolic inactivation in vivo. This has spurred the development of metabolically stable analogs, with a primary focus on Lipoxin A4 (LXA4). While research into stable Lipoxin B4 (LXB4) analogs is less extensive, emerging evidence suggests they hold significant promise in resolving chronic inflammatory conditions.
This guide provides a comparative analysis of the efficacy of metabolically stable LXB4 analogs in chronic inflammation, drawing on available preclinical data and placing it in the context of the more broadly studied LXA4 analogs. We present quantitative data from key studies, detail experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Comparative Efficacy of Lipoxin Analogs
Native lipoxins, including LXA4 and LXB4, are rapidly metabolized, limiting their therapeutic window.[1][2][3] The development of metabolically stable analogs aims to overcome this limitation by modifying the molecular structure to resist enzymatic degradation while retaining biological activity.[4][5][6]
Insights from In Vitro and Acute In Vivo Models
While comprehensive in vivo data for stable LXB4 analogs in chronic inflammation models remains limited, initial studies have demonstrated their enhanced stability and potency in vitro and in acute inflammatory settings.
A key challenge in harnessing the therapeutic potential of native lipoxins is their rapid inactivation by prostaglandin (B15479496) dehydrogenase-mediated oxidation and reduction.[1][2][3] To address this, researchers have developed synthetic analogs with improved metabolic stability.
One notable study detailed the synthesis of an aromatic LXB4 analog . This analog demonstrated a significant enhancement in stimulating the phagocytosis of apoptotic polymorphonuclear leukocytes (PMNs) by macrophages, a critical process in the resolution of inflammation. The maximum effect was observed at a remarkably low concentration of 10-11 M in a zymosan-induced peritonitis model in mice, indicating high potency.[2][3][7]
Another approach to stabilization involved the creation of 5-methyl-LXB4 analogs . Specifically, 5(S)-methyl-LXB4-me was found to be resistant to metabolic conversion and exhibited greater potency (in the nanomolar range) than native LXB4 in modulating human monocyte and neutrophil functions. In contrast, the 5(R)-methyl-LXB4-me analog showed selective activity, potently inhibiting neutrophil transmigration but not stimulating monocyte adherence. This highlights the potential for designing analogs with targeted cellular activities.
The following table summarizes the key findings for these stable LXB4 analogs from in vitro and acute in vivo studies.
| Analog | Model System | Key Findings | Reference |
| Aromatic LXB4 analog | Zymosan-induced peritonitis (mouse) | Stimulated macrophage phagocytosis of apoptotic PMNs with maximal effect at 10-11 M. | [2][3][7] |
| 5(S)-methyl-LXB4-me | Human monocytes and neutrophils (in vitro) | Resistant to metabolic conversion; more potent (nM range) than native LXB4. | |
| 5(R)-methyl-LXB4-me | Human monocytes and neutrophils (in vitro) | Resistant to metabolic conversion; selectively inhibited neutrophil transmigration. |
Experimental Protocols in Chronic Inflammation Models
To evaluate the therapeutic potential of anti-inflammatory compounds in chronic diseases, robust and reproducible animal models are essential. The following are detailed protocols for commonly used models of chronic inflammation that are relevant for testing the efficacy of stable LXB4 analogs.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate novel therapeutics.[1][8][9][10][11]
Induction Protocol:
-
Animal Strain: DBA/1 (H-2q) and B10.RIII (H-2r) mice are highly susceptible.[1][8] Mice should be at least 7-8 weeks old.[1][8]
-
Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL. An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8][11]
-
Primary Immunization (Day 0): Mice are anesthetized and injected subcutaneously at the base of the tail with 0.1 mL of the collagen/CFA emulsion.[11]
-
Booster Immunization (Day 21): A booster injection of 0.1 mL of an emulsion of collagen and Incomplete Freund's Adjuvant (IFA) is administered at a different site on the tail.[1][11]
-
Arthritis Development: Arthritis typically develops between days 28 and 35 after the primary immunization.[1][8]
-
Clinical Assessment: The severity of arthritis is scored based on the degree of swelling and erythema in the paws. A common scoring system ranges from 0 (no signs of arthritis) to 4 (severe inflammation with ankylosis) for each paw, with a maximum score of 16 per mouse.[1]
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model mimics many of the clinical and histological features of human inflammatory bowel disease (IBD), particularly ulcerative colitis.[12][13][14][15]
Induction Protocol:
-
Animal Strain: C57BL/6 and BALB/c mice are commonly used.
-
DSS Administration: DSS (molecular weight 36,000-50,000 Da) is dissolved in the drinking water at a concentration of 2-5% (w/v).[12][13][15]
-
Treatment Duration: For an acute colitis model, mice are given DSS water for 5-7 consecutive days.[13][15] For a chronic model, mice can be subjected to multiple cycles of DSS administration (e.g., 7 days of DSS followed by 7-14 days of regular water, repeated for 3 cycles).[12]
-
Clinical Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Histological Analysis: At the end of the experiment, the colon is removed, and its length is measured (shortening is a sign of inflammation). Histological sections are stained with hematoxylin (B73222) and eosin (B541160) to assess the degree of inflammation, crypt damage, and cellular infiltration.[15]
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of action of Lipoxin B4 and its analogs is crucial for their rational development as therapeutics. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Putative signaling pathway of stable Lipoxin B4 analogs.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. mpbio.com [mpbio.com]
- 15. socmucimm.org [socmucimm.org]
A Comparative Guide to the Anti-inflammatory Profiles of Lipoxins
For Researchers, Scientists, and Drug Development Professionals
Lipoxins, a class of endogenous specialized pro-resolving mediators (SPMs), play a pivotal role in the resolution of inflammation. Their potent anti-inflammatory and pro-resolving actions make them attractive therapeutic candidates for a wide range of inflammatory diseases. This guide provides a comparative analysis of the anti-inflammatory profiles of different lipoxins, focusing on Lipoxin A4 (LXA4), Lipoxin B4 (LXB4), and the aspirin-triggered epimer, 15-epi-Lipoxin A4 (15-epi-LXA4). The information is supported by experimental data to aid in research and drug development decisions.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of different lipoxins can be compared using various in vitro and in vivo assays. The following tables summarize key quantitative data from experimental studies, providing insights into their relative efficacy in inhibiting neutrophil activity, reducing pro-inflammatory cytokine production, and stimulating macrophage-mediated resolution of inflammation.
| Lipoxin | Assay | Target/Stimulus | Cell Type | IC50 / EC50 | Reference |
| Lipoxin A4 (LXA4) | Neutrophil Chemotaxis | Leukotriene B4 (LTB4) | Human Neutrophils | ~10 nM | [1][2] |
| Neutrophil Chemotaxis | f-Met-Leu-Phe (fMLP) | Human Neutrophils | ~10 nM | [1][2] | |
| Superoxide Generation | Tumor Necrosis Factor-α (TNF-α) | Human Neutrophils | >10 nM (34.3% inhibition at 10 nM) | [3] | |
| IL-1β Release | Tumor Necrosis Factor-α (TNF-α) | Human Neutrophils | ~10 nM (significant inhibition) | [3] | |
| ALX/FPR2 Receptor Activation | - | Recombinant Cells | EC50 ~2.9 x 10⁻¹² M | [4] | |
| Lipoxin B4 (LXB4) | Neutrophil Chemotaxis | Leukotriene B4 (LTB4) | Human Neutrophils | Inactive up to 10⁻⁷ M | [2] |
| Phagocytosis of Apoptotic PMNs | - | Macrophages | Maximum effect at 10⁻¹¹ M | [5][6] | |
| 15-epi-Lipoxin A4 (ATL) | Neutrophil Chemotaxis | Leukotriene B4 (LTB4) | Human Neutrophils | ~1 nM (equipotent to LXA4) | [7] |
| TNF-α Secretion | anti-CD3 Antibodies | Human T Cells | IC50 ~0.05 nM | [8] | |
| ALX/FPR2 Receptor Activation | - | Recombinant Cells | EC50 ~2.9 x 10⁻¹² M | [4] |
Key Observations:
-
LXA4 and 15-epi-LXA4 are potent inhibitors of neutrophil chemotaxis, with 15-epi-LXA4 showing comparable or slightly greater potency in some assays.[7]
-
LXB4 appears to be less potent than LXA4 in inhibiting neutrophil migration but demonstrates significant activity in promoting macrophage phagocytosis of apoptotic cells, a key step in the resolution of inflammation.[2][5][6]
-
Stable analogues of LXA4 and 15-epi-LXA4 have been developed that show enhanced potency and metabolic stability.[3][9] For instance, a benzo-LXA4 analogue was found to be as efficient as native LXA4 but with a 1000-fold increase in potency.[5]
Lipoxin Signaling Pathways
Lipoxins exert their anti-inflammatory effects primarily by activating the G protein-coupled receptor ALX/FPR2.[10] The binding of lipoxins to this receptor triggers a cascade of intracellular signaling events that ultimately suppress pro-inflammatory pathways and promote pro-resolving functions. While LXA4 and 15-epi-LXA4 share this receptor, there can be ligand-dependent selective activation leading to nuanced downstream effects.
Caption: Lipoxin signaling through the ALX/FPR2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-inflammatory profiles of lipoxins.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of lipoxins to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh whole blood
-
Chemoattractant (e.g., LTB4 or fMLP)
-
Lipoxins (LXA4, LXB4, 15-epi-LXA4)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Incubator (37°C, 5% CO2)
-
Microscope and hemocytometer or plate reader for cell quantification
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from heparinized human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes. Resuspend the purified neutrophils in assay buffer.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the different lipoxins or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber, separated from the lower chamber by the polycarbonate membrane.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Cell Quantification:
-
After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated neutrophils in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells in the lower chamber using a cell viability assay and a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each lipoxin concentration compared to the vehicle control. Determine the IC50 value for each lipoxin.
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) by immune cells and assesses the inhibitory effect of lipoxins.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Lipoxins (LXA4, LXB4, 15-epi-LXA4)
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate the immune cells in a 96-well culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the different lipoxins or vehicle control for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS to induce cytokine production.
-
Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion into the cell culture supernatant.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of the target cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) that binds to the biotinylated detection antibody and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) which is converted by the enzyme to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a plate reader.[11][12][13][14][15]
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standard.
-
Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of cytokine production for each lipoxin concentration compared to the stimulated control.
-
Conclusion
This guide provides a comparative overview of the anti-inflammatory profiles of LXA4, LXB4, and 15-epi-LXA4. The presented data highlights the potent anti-inflammatory and pro-resolving activities of these lipid mediators, with notable differences in their specific effects and potencies. LXA4 and its aspirin-triggered epimer, 15-epi-LXA4, are particularly effective in inhibiting neutrophil responses, while LXB4 shows promise in promoting the clearance of apoptotic cells. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers investigating the therapeutic potential of lipoxins in inflammatory diseases. Further research into stable lipoxin analogues and their specific interactions with the ALX/FPR2 receptor will undoubtedly pave the way for novel anti-inflammatory and pro-resolving therapies.
References
- 1. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic lipoxin A4 and lipoxin B4 analogues display potent biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. rupress.org [rupress.org]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Lipoxin B4 Methyl Ester: A Novel Approach vs. an Established Route
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex bioactive molecules like Lipoxin B4 (LXB4) methyl ester is a critical endeavor. This guide provides a detailed comparison of a recently developed, highly efficient novel synthetic route by Lee et al. (2022) against a foundational, established stereocontrolled synthesis. The comparison focuses on key performance metrics, experimental protocols, and overall synthetic strategy, offering valuable insights for the selection and implementation of a synthetic approach.
Lipoxin B4, a specialized pro-resolving mediator, plays a crucial role in the resolution of inflammation, making it a molecule of significant therapeutic interest. Consequently, its chemical synthesis has been a long-standing challenge, demanding precise control over stereochemistry and the formation of a conjugated tetraene system. This guide will dissect two prominent synthetic strategies to provide a clear understanding of their respective advantages and disadvantages.
At a Glance: Comparing Synthetic Efficiencies
The following table summarizes the key quantitative data for the novel and established synthetic routes to Lipoxin B4, highlighting the significant improvements in efficiency offered by the newer methodology. The final product of the novel route is Lipoxin B4, which can be readily esterified to the methyl ester, while the established route directly targets Lipoxin B4 methyl ester.
| Metric | Novel Synthetic Route (Lee et al., 2022) | Established Synthetic Route (Nicolaou et al., 1986) |
| Overall Yield | 25% | Not explicitly reported as a single figure, but estimated to be significantly lower based on the number of steps and reported yields of analogous syntheses. |
| Number of Steps | 10 (longest linear sequence) | ~15-20 steps (estimated from related publications) |
| Key Technologies | Asymmetric epoxidation, one-pot Wittig olefination/epoxide opening, Sonogashira coupling, hydrosilylation | Sharpless asymmetric epoxidation, stereoselective reduction, Wittig reaction |
| Starting Materials | Commercially available and relatively simple starting materials | Chiral pool starting materials or molecules requiring multi-step synthesis |
| Scalability | Reported to be scalable for producing significant quantities | Potentially more challenging to scale up due to the number of steps and reagents |
Synthetic Strategies: A Conceptual Overview
The two synthetic routes employ distinct strategies to construct the complex carbon skeleton and install the required stereocenters of this compound.
The Novel Route: A Convergent and Efficient Approach
The synthetic strategy developed by Lee et al. is characterized by its convergency and the use of powerful, modern synthetic reactions to build complexity rapidly. The key features include the stereoselective synthesis of two key fragments which are then coupled together late in the synthesis. This approach allows for flexibility and the potential for analog synthesis.
The Established Route: A Linear and Stereocontrolled Approach
The established synthetic route pioneered by Nicolaou and coworkers represents a landmark in natural product synthesis. This linear approach meticulously builds the molecule from a chiral starting material, installing stereocenters with high precision using well-established asymmetric reactions. While groundbreaking for its time, this strategy generally involves a greater number of steps.
Experimental Protocols: Key Transformations
Below are the detailed methodologies for key experiments in both the novel and established synthetic routes, providing a practical guide for laboratory implementation.
Novel Route: One-Pot Wittig Olefination and Epoxide Opening
This crucial step in the novel synthesis efficiently constructs a significant portion of the Lipoxin B4 backbone in a single operation.
Workflow:
Protocol:
-
To a solution of the phosphonium salt in anhydrous THF at -78 °C is added a strong base (e.g., n-butyllithium) dropwise.
-
The resulting ylide solution is stirred at -78 °C for 30 minutes.
-
A solution of the epoxy-aldehyde in anhydrous THF is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Established Route: Sharpless Asymmetric Epoxidation
This reaction is a cornerstone of the established synthesis, enabling the enantioselective formation of a key epoxide intermediate.
Protocol:
-
To a stirred suspension of powdered 4 Å molecular sieves in anhydrous dichloromethane (B109758) at -20 °C are added L-(+)-diethyl tartrate and titanium(IV) isopropoxide.
-
After stirring for 30 minutes, the allylic alcohol substrate is added.
-
A solution of tert-butyl hydroperoxide in toluene (B28343) is then added dropwise.
-
The reaction mixture is stirred at -20 °C for the time required for complete conversion (typically several hours), as monitored by TLC.
-
The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and the mixture is stirred vigorously for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash column chromatography on silica gel.
Conclusion
The novel synthetic route to Lipoxin B4 developed by Lee et al. represents a significant advancement in the field, offering a much more efficient and scalable approach compared to established methods.[1] Its convergent design and use of modern synthetic methodologies contribute to a higher overall yield in fewer steps. While the established routes, such as those pioneered by Nicolaou, were instrumental in the initial synthesis and structural confirmation of lipoxins, the novel approach provides a more practical and resource-effective option for the production of Lipoxin B4 and its analogs for further research and development. The detailed experimental protocols provided in this guide should serve as a valuable resource for scientists working in this area.
References
Safety Operating Guide
Proper Disposal and Handling of Lipoxin B4 Methyl Ester: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals now have a comprehensive guide to the proper disposal and handling of Lipoxin B4 methyl ester. This document outlines essential safety and logistical information, ensuring the safe management of this compound in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
This compound, a lipid-soluble prodrug of the endogenous anti-inflammatory mediator Lipoxin B4, requires careful handling due to its biological activity and potential as a skin and eye irritant.[1] While fatty acid methyl esters are often not classified as hazardous waste, proper disposal protocols must be followed to minimize environmental impact and ensure personnel safety.[2]
Safety and Handling
When working with this compound, researchers should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Disposal Procedures
The primary principle for the disposal of this compound is to follow local, state, and federal regulations. As a non-hazardous substance in many cases, the disposal route may vary depending on the solvent used to dissolve the compound and the concentration of the final solution.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): Before disposal, always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information.
-
Solvent Consideration: this compound is often supplied in a flammable solvent such as ethanol. In such cases, the waste should be treated as flammable chemical waste.
-
Waste Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Institutional Protocols: Follow your institution's established procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal.
-
Decontamination: All lab equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.
Biological Activity of Lipoxin B4
Lipoxin B4, the active form of this compound, exhibits potent anti-inflammatory and pro-resolving activities. Understanding its biological effects is crucial for researchers in the field.
| Biological Activity | Target Cells | Effect | Concentration/IC50 |
| Inhibition of Leukocyte Migration | Polymorphonuclear Leukocytes (PMNs) | Inhibits migration stimulated by Leukotriene B4 (LTB4) | 100 nM[3][4] |
| Inhibition of Leukocyte Adhesion | Polymorphonuclear Leukocytes (PMNs) | Inhibits LTB4-induced adhesion | IC50: 0.3 nM[3][4] |
| Stimulation of Monocyte Migration | Human Monocytes | Increases migration | 10⁻⁷ M[5] |
| Stimulation of Monocyte Adhesion | Human Monocytes | Stimulates adherence to laminin | 10⁻⁷ M[5] |
Experimental Protocols
A common application for this compound is in studying its effects on leukocyte migration. Below is a generalized workflow for a leukocyte chemotaxis assay.
Biological Pathway
Lipoxin B4 is synthesized from arachidonic acid through the action of lipoxygenase enzymes and plays a key role in the resolution of inflammation.
By providing this essential information, we aim to enhance laboratory safety and promote best practices in the handling and disposal of this compound, ultimately contributing to a safer and more efficient research environment.
References
Essential Safety and Operational Guide for Handling Lipoxin B4 Methyl Ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with Lipoxin B4 methyl ester. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. This compound is a bioactive lipid, and while comprehensive toxicity data may be limited, it should be handled with care, assuming potential biological activity and the hazards of the solvent it is dissolved in.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI-approved | Protects against splashes of the chemical solution.[1] |
| Hand Protection | Nitrile Gloves | Chemically resistant | Prevents skin contact with the compound and the solvent. Nitrile is a common choice for its broad chemical resistance.[2][3] |
| Body Protection | Laboratory Coat | Long-sleeved, fire-resistant (if available) | Protects skin and personal clothing from contamination.[1][3][4] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injuries from spills or dropped objects.[4] |
Hazard Identification and Safety Precautions
This compound is often supplied as a solution in ethanol (B145695), a flammable liquid. The closely related compound, Lipoxin B4, is known to cause skin and serious eye irritation.[5]
| Hazard | Associated Risk | Precautionary Measures |
| Flammability | The ethanol solvent is highly flammable. | Keep away from open flames, sparks, and heat sources.[6] Store in a cool, well-ventilated area.[7] |
| Eye Irritation | May cause serious eye irritation upon contact.[5] | Always wear appropriate eye protection. In case of contact, flush eyes with plenty of water for at least 15 minutes and seek medical attention. |
| Skin Irritation | May cause skin irritation upon contact.[5] | Avoid skin contact by wearing gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water.[7] |
| Inhalation | The hazards of inhaling this compound are not fully known. | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of aerosols or vapors from the solvent. |
| Ingestion | The hazards of ingesting this compound are not fully known. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
When opening the vial, do so slowly and carefully to avoid splashes.
-
Use calibrated pipettes or syringes for transferring the solution to minimize the risk of spills.
-
Avoid creating aerosols.
3. Post-Handling:
-
Securely cap the vial of this compound.
-
Clean the work area thoroughly.
-
Decontaminate any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound Solution | Dispose of as hazardous chemical waste in a designated, properly labeled waste container. Do not pour down the drain.[6] |
| Contaminated Consumables (e.g., pipette tips, gloves) | Place in a designated hazardous waste container. |
| Empty Vials | Rinse with a suitable solvent (e.g., ethanol) three times. Collect the rinseate as hazardous waste. The rinsed vial can then be disposed of as regular lab glass waste, depending on institutional policies. |
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Lipoxin B4 | C20H32O5 | CID 5280915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. regi.com [regi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
